N-Methyl-1-quinolin-3-ylmethanamine
Beschreibung
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
N-methyl-1-quinolin-3-ylmethanamine |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3 |
InChI-Schlüssel |
BQGLOBVGXNNQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-1-quinolin-3-ylmethanamine
Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the realm of drug discovery and development. Its presence in a vast array of natural products, most notably the antimalarial agent quinine, has long signaled its profound biological significance. Today, synthetic quinoline derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide focuses on a specific derivative, N-Methyl-1-quinolin-3-ylmethanamine, providing a comprehensive overview of its synthesis and characterization for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic applications.
Strategic Synthesis: A Two-Step Approach to the Target Molecule
The synthesis of N-Methyl-1-quinolin-3-ylmethanamine is most effectively achieved through a robust two-step synthetic sequence. This strategy involves the initial construction of a key intermediate, quinoline-3-carbaldehyde, followed by a reductive amination to introduce the N-methylmethanamine moiety. This approach is favored for its reliability and the commercial availability of the starting materials.
Step 1: Synthesis of Quinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this context, it provides an efficient route to quinoline-3-carbaldehyde from readily available N-phenylacetamide. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the activated aromatic ring of N-phenylacetamide, leading to cyclization and subsequent formation of the aldehyde upon workup.
Caption: Vilsmeier-Haack reaction for the synthesis of quinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of Quinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add N-phenylacetamide portion-wise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Step 2: Reductive Amination with Methylamine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[1][7] Its steric bulk and electronic properties allow for the rapid reduction of the protonated imine intermediate over the starting aldehyde.[8]
Caption: Reductive amination of quinoline-3-carbaldehyde with methylamine.
Experimental Protocol: Synthesis of N-Methyl-1-quinolin-3-ylmethanamine
-
Reaction Setup: To a solution of quinoline-3-carbaldehyde in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of methylamine (typically a 40% solution in water or a solution in an alcohol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comprehensive Characterization: Validating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of N-Methyl-1-quinolin-3-ylmethanamine.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | s | 1H | H-2 (Quinoline) | Downfield shift due to the proximity of the electronegative nitrogen atom. |
| ~8.1 - 8.3 | d | 1H | H-4 (Quinoline) | Doublet, deshielded by the ring nitrogen. |
| ~7.9 - 8.1 | d | 1H | H-8 (Quinoline) | Doublet, part of the benzo-ring system. |
| ~7.6 - 7.8 | d | 1H | H-5 (Quinoline) | Doublet, part of the benzo-ring system. |
| ~7.5 - 7.7 | t | 1H | H-7 (Quinoline) | Triplet, part of the benzo-ring system. |
| ~7.4 - 7.6 | t | 1H | H-6 (Quinoline) | Triplet, part of the benzo-ring system. |
| ~3.8 - 4.0 | s | 2H | -CH₂- (Methylene bridge) | Singlet, connecting the quinoline ring to the amine. |
| ~2.4 - 2.6 | s | 3H | -CH₃ (N-Methyl) | Sharp singlet characteristic of an N-methyl group.[10] |
| ~1.5 - 2.0 | br s | 1H | N-H | Broad singlet, position can vary with concentration and solvent. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 - 150 | C-2 (Quinoline) | Aromatic carbon adjacent to nitrogen. |
| ~146 - 148 | C-8a (Quinoline) | Quaternary carbon at the ring junction. |
| ~135 - 137 | C-4 (Quinoline) | Aromatic CH. |
| ~130 - 132 | C-3 (Quinoline) | Quaternary carbon, attachment point of the methylamine group. |
| ~128 - 130 | C-4a (Quinoline) | Quaternary carbon at the ring junction. |
| ~127 - 129 | C-8 (Quinoline) | Aromatic CH. |
| ~126 - 128 | C-5 (Quinoline) | Aromatic CH. |
| ~125 - 127 | C-7 (Quinoline) | Aromatic CH. |
| ~120 - 122 | C-6 (Quinoline) | Aromatic CH. |
| ~55 - 58 | -CH₂- (Methylene bridge) | Aliphatic carbon adjacent to the quinoline ring and nitrogen. |
| ~35 - 38 | -CH₃ (N-Methyl) | Aliphatic carbon of the methyl group. |
General NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Medium, sharp | N-H stretch | Characteristic of a secondary amine.[10] |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic of the quinoline ring.[11] |
| 2800 - 3000 | Medium | Aliphatic C-H stretch | From the methylene and methyl groups.[11] |
| ~1600, ~1500, ~1450 | Strong to medium | C=C and C=N stretching | Aromatic ring vibrations of the quinoline system.[12] |
| 1100 - 1300 | Medium | C-N stretch | Characteristic of the amine C-N bond. |
General IR Acquisition Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared for solid samples.[9]
-
Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₂N₂
-
Molecular Weight: 172.23 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 172
-
Expected (M+H)⁺ Peak (for ESI): m/z = 173
-
Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the methyl group, and cleavage at the benzylic position to give a stable quinolinylmethyl cation (m/z = 142).
General MS Acquisition Protocol
-
Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique.[9]
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Conclusion and Future Perspectives
This guide has outlined a robust and reliable synthetic pathway to N-Methyl-1-quinolin-3-ylmethanamine, a valuable building block for medicinal chemistry research. The two-step synthesis, involving a Vilsmeier-Haack reaction followed by reductive amination, is a field-proven approach for the preparation of such quinoline derivatives. The comprehensive characterization protocol, based on NMR, IR, and MS, provides a self-validating system to ensure the identity and purity of the synthesized compound. The availability of this technical guide will empower researchers to efficiently synthesize and confidently characterize N-Methyl-1-quinolin-3-ylmethanamine, facilitating its exploration in the development of novel therapeutic agents targeting a wide range of diseases.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of ChemTech Research, 9(6), 339-345. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
- Use of Sodium Triacetoxyborohydride in Reductive Amin
-
Kasparkova, P., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(12), 2293. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Singh, P., & Kumar, A. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. European Journal of Organic Chemistry. [Link]
-
Rocha, M., et al. (2022). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 27(19), 6296. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(13), 1225-1253. [Link]
-
Venkanna, A., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(7), 3583-3596. [Link]
-
Roopan, S. M., et al. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]
-
Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(5), 232-279. [Link]
-
Supporting Information - Rsc.org. (n.d.). [Link]
-
Khan, F. N., et al. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 75(10), 1335-1341. [Link]
-
Roopan, S. M., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]
-
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). [Link]
-
Samikannu, P., & Murugesan, A. (2020). Synthesis of methyl piperazinyl-quinolinyl α-aminophosphonates derivatives under microwave irradiation with Pd–SrTiO3 catalyst and their antibacterial and antioxidant activities. RSC Advances, 10(52), 31256-31271. [Link]
- Infrared (IR) Spectroscopy. (n.d.).
-
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. (2018). Journal of Analytical Toxicology, 42(4), 217-225. [Link]
-
Wang, Y., et al. (2023). Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. The Journal of Organic Chemistry, 88(21), 15263–15274. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2000). Journal of Chemical Education, 77(11), 1485. [Link]
-
Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES [Master's thesis, University of North Florida]. UNF Digital Commons. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. [Link]
-
PubChem. (n.d.). N-Methyl-1-quinolin-2-ylmethanamine. [Link]
-
Mićović, I. V., et al. (1996). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, 265-269. [Link]
-
PubChem. (n.d.). Quinolin-3-ylmethanamine. [Link]
-
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). Journal of Chemical Information and Modeling, 63(13), 4059-4071. [Link]
-
Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry, 25(14), 7931-7936. [Link]
-
LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2022). Molecules, 27(15), 4983. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(13), 5085. [Link]
-
Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2016). Molecules, 21(9), 1227. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. asianpubs.org [asianpubs.org]
N-Methyl-1-quinolin-3-ylmethanamine: Pharmacophoric Role and Mechanism of Action in Bacterial FabI Inhibition
Executive Summary
N-Methyl-1-quinolin-3-ylmethanamine (CAS: 120739-69-7), also known as 3-(methylaminomethyl)quinoline, is not a standalone therapeutic agent; rather, it is a highly validated, critical pharmacophoric building block used in the rational design of novel antibacterial drugs[1][2]. Specifically, this moiety is central to the development of Bacterial Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) inhibitors [3].
Faced with the rising global threat of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens, researchers have targeted the bacterial type II fatty acid biosynthesis (FAS-II) pathway. Molecules synthesized from N-Methyl-1-quinolin-3-ylmethanamine act as potent, highly selective inhibitors of FabI, disrupting bacterial cell membrane synthesis while sparing the mammalian FAS-I system[4]. This whitepaper provides an in-depth technical analysis of the structural biology, mechanism of action, and experimental workflows associated with this crucial chemical scaffold.
Chemical Identity & Structural Rationale
Molecular Profile
-
IUPAC Name: Methyl[(quinolin-3-yl)methyl]amine
-
Molecular Formula: C11H12N2
-
Role in Drug Design: Secondary amine precursor for amide/urea coupling in FabI inhibitor synthesis.
The Pharmacophoric Advantage
In the context of FabI inhibitors, the quinoline ring provides a rigid, lipophilic surface area that is perfectly contoured to engage in π−π stacking interactions with the nicotinamide ring of the NAD+/NADH cofactor within the enzyme's active site[3][5]. The methylamine group serves as a versatile linker, allowing medicinal chemists to couple the quinoline core to various substituted aromatic or heterocyclic systems (e.g., via amide bonds) to optimize binding kinetics and cell wall penetration[1].
Mechanism of Action: Targeting the FAS-II Pathway
Unlike mammals, which utilize a massive, single-polypeptide megasynthase (FAS-I) for fatty acid synthesis, bacteria utilize a dissociated system of discrete enzymes known as the FAS-II pathway [4].
The Role of FabI
In the elongation cycle of bacterial fatty acid synthesis, the final and rate-limiting step is the reduction of a trans-2-enoyl-ACP to an acyl-ACP. In organisms like Staphylococcus aureus and Escherichia coli, this critical reduction is catalyzed exclusively by FabI (an NADH-dependent enoyl-ACP reductase)[6].
Enzyme Inhibition Kinetics
Inhibitors derived from the N-Methyl-1-quinolin-3-ylmethanamine scaffold operate via an uncompetitive or mixed-inhibition mechanism. They do not simply block the empty active site; instead, they bind preferentially to the FabI-NAD+ or FabI-NADH binary complex[7].
-
The inhibitor enters the active site pocket normally occupied by the fatty acyl substrate.
-
The quinoline core π -stacks with the cofactor.
-
This binding induces a conformational change, ordering a highly flexible substrate-binding loop over the active site, effectively trapping the inhibitor and cofactor in a highly stable ternary complex [5].
Caption: The bacterial FAS-II elongation cycle highlighting FabI as the target for quinoline-based inhibitors.
Quantitative Efficacy Data
Derivatives utilizing similar quinoline, pyridone, or aminopyridine pharmacophores (such as CG400549 and Afabicin) have demonstrated profound in vitro and in vivo efficacy against multidrug-resistant strains[8][9].
Table 1: In Vitro Antibacterial Activity of Prominent FabI Inhibitors
| Compound / Class | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Phase | Ref |
| CG400549 | S. aureus (MRSA) | 0.25 | 0.50 | Phase II | [9] |
| Afabicin (Debio 1452) | S. aureus (MSSA/MRSA) | 0.004 | 0.008 | Phase II | [8] |
Note: The exceptionally low MIC values highlight the vulnerability of the FAS-II pathway in Staphylococci.
Experimental Protocols
To ensure scientific reproducibility, the following self-validating protocols detail both the chemical synthesis of the N-Methyl-1-quinolin-3-ylmethanamine pharmacophore and the biochemical assay used to validate its downstream derivatives.
Synthesis of 3-(methylaminomethyl)quinoline
This protocol utilizes reductive amination to convert an aldehyde to the target secondary amine[1].
Rationale: Sodium cyanoborohydride ( NaBH3CN ) is selected over sodium borohydride ( NaBH4 ) because it is stable in mildly acidic conditions (pH ~5). The glacial acetic acid catalyzes the formation of the intermediate imine, which is then selectively reduced by NaBH3CN without prematurely reducing the starting aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.5 g (10 mmol) of 3-quinolinecarboxaldehyde in 20 mL of anhydrous Methanol (MeOH).
-
Imine Formation: Add 10 mL (20 mmol) of a 2.0 M solution of methylamine ( CH3NH2 ) in MeOH, followed by 0.6 mL (10 mmol) of glacial acetic acid. Stir for 15 minutes at room temperature.
-
Reduction: Slowly add 0.35 g (11 mmol) of NaBH3CN .
-
Incubation: Stir the reaction mixture at room temperature overnight under an inert nitrogen atmosphere.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the resulting residue with 5% aqueous NaOH (to neutralize the acetic acid and free-base the newly formed amine).
-
Extraction: Extract the aqueous layer three times with Dichloromethane ( CH2Cl2 ).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4 , filter, and concentrate to yield the pure N-Methyl-1-quinolin-3-ylmethanamine product.
High-Throughput Spectrophotometric FabI Inhibition Assay
This assay evaluates the IC₅₀ of synthesized FabI inhibitors by monitoring the oxidation of NADH[10][11].
Rationale: FabI utilizes NADH as a cofactor to reduce the double bond of the substrate analog (Crotonyl-CoA). NADH absorbs light strongly at 340 nm, whereas its oxidized form ( NAD+ ) does not. Therefore, the rate of decrease in absorbance at 340 nm ( A340 ) is directly proportional to enzyme activity[10].
Caption: Spectrophotometric workflow for determining the IC50 of FabI inhibitors.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (100 mM Sodium Phosphate, pH 7.5).
-
Reagent Stocks:
-
Recombinant S. aureus FabI (SaFabI): 1 µg/mL in assay buffer.
-
NADH: 10 mM stock in assay buffer.
-
Crotonyl-CoA: 20 mM stock in assay buffer.
-
Test Compound: Serial dilutions in 100% DMSO.
-
-
Plate Setup: In a 96-well UV-transparent microtiter plate, add Assay Buffer, 5 µL of 2 mM NADH (final conc. 200 µM), and the test compound (final DMSO concentration ≤ 2%). Add SaFabI enzyme to a final volume of 45 µL.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes. Critical Step: Many FabI inhibitors are slow-onset binders; pre-incubation allows the ternary complex to form[7].
-
Initiation: Add 5 µL of 8 mM Crotonyl-CoA (final conc. 0.8 mM) to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader set to 30°C. Monitor the absorbance at 340 nm every 30 seconds for 20 minutes[11].
-
Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot V0 against inhibitor concentration to determine the IC₅₀.
Sources
- 1. WO2003088897A2 - Fab i inhibitors - Google Patents [patents.google.com]
- 2. WO2004082586A2 - Phamaceutical compositions comprising inhibitors of fab i and further antibiotics - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Biological Profiling of N-Methyl-1-quinolin-3-ylmethanamine
Foreword: The Quinoline Scaffold - A Foundation of Pharmacological Diversity
The quinoline ring system, a fusion of benzene and pyridine rings, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a vast library of derivatives that have demonstrated a wide spectrum of pharmacological activities. Quinoline-based compounds have been successfully developed into drugs for treating malaria, bacterial infections, cancer, and inflammatory conditions.[1][3][4] N-Methyl-1-quinolin-3-ylmethanamine is a novel derivative within this esteemed class. While its specific biological activities are yet to be characterized, its structural similarity to other active quinolines suggests significant therapeutic potential.
This technical guide provides a comprehensive, hypothesis-driven framework for the systematic in vitro evaluation of N-Methyl-1-quinolin-3-ylmethanamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental phase. Our approach is to first establish a foundational understanding of the compound's cellular toxicity and then to explore several high-probability mechanisms of action based on the known pharmacology of the quinoline class.
Section 1: Foundational Profiling - Cytotoxicity and Therapeutic Index
1.1. Scientific Rationale
Before investigating any specific mechanism of action, it is imperative to determine a compound's general effect on cell viability.[5] This initial cytotoxicity screening serves two primary purposes: 1) to identify the concentration range at which the compound exerts a biological effect, and 2) to assess its selectivity for cancer cells over non-cancerous cells, providing an early indication of a potential therapeutic window. A compound that is indiscriminately toxic to all cell types is unlikely to be a viable therapeutic candidate. We will employ the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]
1.2. Experimental Workflow: Cytotoxicity Screening
1.3. Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) and a normal human cell line (e.g., MRC-5 lung fibroblast) into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-1-quinolin-3-ylmethanamine in sterile DMSO.[6] From this stock, create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by diluting in complete culture medium.
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the 2x working concentrations of the compound (or medium with DMSO as a vehicle control) to the appropriate wells, resulting in a final 1x concentration.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After each incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
1.4. Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value | Experimental Value | Experimental Value |
| MRC-5 | Normal Fibroblast | Experimental Value | Experimental Value | Experimental Value |
Section 2: Mechanistic Elucidation - Hypothesis-Driven Investigations
The results from the cytotoxicity screen will guide the selection of relevant concentrations for subsequent mechanistic studies. Based on the extensive literature on quinoline derivatives, we propose three primary avenues of investigation: anticancer activity via enzyme inhibition, neurological activity via receptor binding, and antimicrobial activity.
Hypothesis A: Anticancer Activity via Kinase Inhibition
2.1.1. Scientific Rationale
Many quinoline and quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis.[7] The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established target for this class of compounds.[2] An in vitro kinase assay can directly measure the ability of N-Methyl-1-quinolin-3-ylmethanamine to inhibit the enzymatic activity of a specific kinase.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
N-Methyl-1-quinolin-3-ylmethanamine as a Privileged Pharmacophore: Strategic Integration into Receptor Tyrosine Kinase (RTK) Inhibitors
Executive Summary & Mechanistic Rationale
In modern targeted oncology and medicinal chemistry, the quinoline ring is universally recognized as a "privileged scaffold." Its planar, nitrogen-containing heteroaromatic structure is highly adept at mimicking the adenine ring of ATP, allowing it to anchor deeply into the hinge region of various kinases via critical hydrogen-bonding interactions.
However, a naked quinoline core is often insufficient for achieving high target selectivity and favorable pharmacokinetic (PK) properties. This is where N-Methyl-1-quinolin-3-ylmethanamine (CAS 120739-69-7)[1] emerges as a highly strategic building block. By functionalizing the 3-position of the quinoline ring with a flexible, basic N-methylmethanamine side chain, drug developers can achieve three critical objectives:
-
Solvent Channel Exploitation: The flexible amine linker projects out of the narrow ATP-binding pocket into the solvent-exposed region, improving aqueous solubility—a notorious bottleneck for flat, hydrophobic quinoline drugs.
-
Target Specificity: The secondary amine serves as an ideal synthetic handle for coupling to diverse heteroaryl cores, creating highly selective 3-substituted quinoline inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, PDGFR, and VEGFR[2],[3].
-
Metabolic Shielding: Quinolines are highly susceptible to rapid oxidation at the C-2 and C-4 positions by cytosolic Aldehyde Oxidase (AO). Strategic steric bulk and electron-donating properties introduced at the 3-position via this methanamine substituent can sterically hinder the AO active site, drastically improving the drug's metabolic half-life[4].
Primary Therapeutic Targets & Quantitative Data
3-Substituted quinoline derivatives synthesized from this building block have demonstrated profound efficacy against several high-value oncology targets. The table below summarizes the quantitative data and mechanistic rationale for these primary therapeutic targets.
Table 1: Key Therapeutic Targets for 3-Substituted Quinoline Derivatives
| Therapeutic Target | Primary Pathway | Typical IC₅₀ Range | Mechanistic Rationale & Structural Role |
| c-Met (HGFR) | RTK / PI3K / AKT | 1 – 50 nM | The quinoline nitrogen acts as a hydrogen bond acceptor at the kinase hinge. The 3-substituent accesses the solvent channel, locking the kinase in an inactive conformation[4]. |
| PDGFR | RTK / MAPK | 1 – 20 nM | ATP-competitive inhibition. 3-substituted quinolines (e.g., RPR-101511 analogs) potently block the autophosphorylation of the intracellular kinase domain[3]. |
| VEGFR-2 | Angiogenesis | 80 – 1200 nM | Often acts as a dual inhibitor (e.g., VEGFR-2/ERα). Suppresses endothelial cell proliferation by starving tumors of vascular blood supply[2]. |
Signaling Pathway & Mechanism of Action
To understand the therapeutic impact of these molecules, we must visualize where they intercept oncogenic signaling. 3-Substituted quinolines act as competitive inhibitors at the intracellular ATP-binding domain of RTKs, effectively shutting down downstream survival and proliferation cascades.
Figure 1: Mechanism of Action for 3-Substituted Quinoline RTK Inhibitors in Cancer Pathways.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps; they must be self-validating systems where the causality of every chemical and biological choice is understood. Below are the definitive methodologies for integrating N-Methyl-1-quinolin-3-ylmethanamine into a drug discovery pipeline.
Protocol 1: Scaffold Assembly via Nucleophilic Aromatic Substitution (SₙAr)
This protocol details the coupling of the N-Methyl-1-quinolin-3-ylmethanamine building block to a generic heteroaryl chloride core (e.g., a triazolopyridine scaffold for c-Met inhibition).
-
Step 1: In a dry, nitrogen-purged reaction vial, combine the heteroaryl chloride core (1.0 eq) with N-Methyl-1-quinolin-3-ylmethanamine hydrochloride (1.2 eq)[1].
-
Step 2: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
-
Step 3: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Step 4: Heat the reaction mixture to 120°C for 12 hours.
-
Step 5: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Causality & Self-Validation: The secondary amine of the methanamine side chain is a potent nucleophile. However, because it is commercially supplied as a stable hydrochloride salt[1], an excess of a non-nucleophilic base (DIPEA) is strictly required to liberate the free amine in situ. NMP is selected over DMF because its higher boiling point safely accommodates the 120°C temperature necessary to overcome the high activation energy barrier of electron-rich heteroaryl chlorides. The reaction is self-validating via LC-MS: the complete disappearance of the highly UV-active quinoline starting material confirms quantitative coupling.
Protocol 2: Aldehyde Oxidase (AO) Metabolic Stability Assay
A critical failure point for quinoline-based kinase inhibitors is rapid in vivo clearance via cytosolic Aldehyde Oxidase (AO)[4]. This assay isolates AO liability from Cytochrome P450 (CYP) liability.
-
Step 1: Prepare a 1 μM solution of the synthesized 3-substituted quinoline candidate in potassium phosphate buffer (pH 7.4).
-
Step 2: Add pooled Human Liver Cytosol (HLC) to achieve a final protein concentration of 1 mg/mL. Incubate at 37°C.
-
Step 3 (Self-Validation Control): Run a parallel incubation spiked with Raloxifene (10 μM) , a known, potent, and selective AO inhibitor[5].
-
Step 4: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of cold acetonitrile containing an internal standard (e.g., labetalol).
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant for parent compound depletion via LC-MS/MS.
Causality & Self-Validation: Cytosol lacks the membrane-bound CYP enzymes found in microsomes, isolating soluble enzymes like AO. If the quinoline candidate degrades rapidly in the standard HLC incubation (T₁/₂ < 15 mins) but its half-life is completely rescued in the Raloxifene-spiked sample, the metabolic liability is definitively confirmed as AO-mediated[4]. This data directly informs the medicinal chemistry team that they must increase the steric bulk of the 3-methanamine substituent to physically block the compound from entering the AO active site.
Drug Discovery Workflow Visualization
The integration of chemical synthesis and biological validation forms a closed-loop optimization cycle.
Figure 2: Drug Discovery Workflow for Quinoline-3-Methanamine Derivatives.
References
-
MDPI. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways". Available at: [Link]
-
NIH / PubMed. "Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect". Available at:[Link]
-
EurekaSelect. "Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles". Available at:[Link]
-
ACS Publications. "Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model". Available at: [Link]
Sources
Solubility and Stability Dynamics of N-Methyl-1-quinolin-3-ylmethanamine: A Technical Guide for Preclinical Drug Development
Executive Summary
N-Methyl-1-quinolin-3-ylmethanamine (NMQMA) is a highly versatile bicyclic building block frequently utilized in the design of multi-target kinase inhibitors and advanced anti-infective agents[1]. Featuring a rigid quinoline core paired with a flexible, electron-rich secondary amine, NMQMA presents unique physicochemical challenges during early-stage formulation. This whitepaper provides a comprehensive, field-proven guide to profiling the thermodynamic solubility and chemical stability of NMQMA, bridging theoretical molecular dynamics with actionable laboratory protocols.
Physicochemical Profiling & Solubility Dynamics
Understanding the solubility of NMQMA requires analyzing its ionization states. The molecule possesses two distinct basic centers:
-
The Quinoline Nitrogen: A weak base (pKa ≈ 4.5–5.0).
-
The Exocyclic Secondary Amine: A stronger base (pKa ≈ 9.0–9.5).
At a physiological pH of 7.4, the secondary amine is predominantly protonated, granting the molecule moderate aqueous solubility. However, as the pH increases toward the amine's pKa (e.g., in lower intestinal fluids), the compound transitions into its free base form. Because the reports a LogP of 2.34 for NMQMA[2], this free base is moderately lipophilic and highly susceptible to precipitation in unbuffered or basic aqueous media.
Table 1: Key Physicochemical Parameters of NMQMA
| Parameter | Value | Pharmacological Implication |
| CAS Number | 120739-69-7 (HCl Salt) | Standard commercial form from suppliers like [3]. |
| Molecular Weight | 172.23 g/mol (Free base) | Highly efficient ligand efficiency (LE) metric. |
| Calculated LogP | 2.34 | Favorable for lipid bilayer permeation; risk of precipitation. |
| Polar Surface Area (PSA) | 24.92 Ų | Excellent membrane permeability (blood-brain barrier penetrant). |
| Boiling Point | 293.8 °C at 760 mmHg | Indicates high thermal stability of the core structure[2]. |
| Density | 1.087 g/cm³ | Relevant for solid-state packing and formulation[2]. |
Chemical Stability & Degradation Pathways
While the aromatic quinoline ring provides robust resistance against hydrolytic cleavage, NMQMA exhibits specific vulnerabilities to oxidative and photolytic stress—factors that must be controlled when developing[1].
-
Oxidative Susceptibility: The electron-rich secondary amine is prone to radical abstraction, leading to N-demethylation. Simultaneously, the quinoline nitrogen can undergo electrophilic attack by peroxides, forming a highly polar quinoline N-oxide.
-
Photolytic Vulnerability: The extended π-conjugation of the quinoline core acts as a strong UV chromophore. Photo-excitation can induce electron transfer events that accelerate the aforementioned N-demethylation pathway.
Primary chemical degradation pathways of NMQMA under stress.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to prevent false-positive data.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
Kinetic solubility assays (e.g., DMSO dilution) often trap compounds in a metastable supersaturated state, yielding artificially high solubility limits. For NMQMA, a thermodynamic shake-flask method is mandatory to determine true equilibrium.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).
-
Solid Dispensing: Add 5 mg of NMQMA hydrochloride (sourced from validated suppliers like [4]) into glass vials. Causality: Glass is used over polypropylene to prevent non-specific lipophilic adsorption of the free base.
-
Equilibration: Add 1 mL of buffer. Shake at 300 RPM at 37°C for 24 hours. Self-Validation Check: Sample at 4h and 24h. If the 24h concentration is lower than the 4h concentration, the system initially supersaturated and crashed out; true equilibrium is the 24h value.
-
Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 x g, 15 min). Causality: Ultracentrifugation is strictly preferred over PVDF/Nylon filtration. The lipophilic nature of NMQMA (LogP 2.34) causes it to bind to filter membranes, which would artificially lower the measured solubility.
-
Analysis: Dilute the supernatant in mobile phase and quantify via HPLC-UV at 230 nm. Measure the pH of the final supernatant to ensure the dissolved basic drug did not exhaust the buffer capacity.
Thermodynamic solubility assessment workflow for NMQMA.
Protocol 2: Accelerated Forced Degradation Study
This protocol identifies the shelf-life vulnerabilities of NMQMA by forcing 10–20% degradation.
Step-by-Step Workflow:
-
Sample Preparation: Prepare a 1 mg/mL stock of NMQMA in 50% Acetonitrile / 50% Water.
-
Stress Initiation:
-
Oxidative: Add 3% H₂O₂. Causality: 3% is used instead of 30% H₂O₂ to prevent secondary/tertiary destruction of the chromophore, ensuring only primary degradants (N-oxides) form.
-
Hydrolytic: Add 0.1 N HCl or 0.1 N NaOH and heat to 60°C.
-
-
Quenching: After 24 hours, neutralize acid/base samples. For oxidative samples, quench immediately with sodium metabisulfite. Causality: Failure to quench peroxides will cause the compound to continue degrading inside the HPLC autosampler, invalidating the results.
-
HPLC-PDA/MS Analysis: Run samples using a gradient method (C18 column).
-
Self-Validation (Mass Balance): Calculate the sum of the parent peak area plus all degradant peak areas. This sum must equal 95–105% of the unstressed control. A mass balance <95% indicates that degradants are either volatile or have precipitated out of solution.
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stressor | Conditions | Expected Degradation (%) | Primary Degradant Identified |
| Acidic | 0.1 N HCl, 60°C, 24h | < 5% | None (Core is stable) |
| Basic | 0.1 N NaOH, 60°C, 24h | < 5% | None (Core is stable) |
| Oxidative | 3% H₂O₂, RT, 24h | 15 - 25% | Quinoline N-oxide, N-demethylated amine |
| Photolytic | ICH Q1B (UV/Vis), 1.2M lux hrs | 10 - 20% | N-demethylated amine |
| Thermal | 60°C, 7 days (Solid state) | < 2% | None |
References
-
Molbase Chemical Registry. N-Methyl-1-quinolin-3-ylmethanamine hydrochloride (CAS 120739-69-7) Physicochemical Properties. Retrieved from: [Link]
- Google Patents.US7879872B2 - Compositions comprising multiple bioactive agents, and methods of using the same.
Sources
Application Note: N-Methyl-1-quinolin-3-ylmethanamine as a Core Scaffold for FabI Enzyme Inhibition Studies
Introduction & Mechanistic Rationale
The escalating global crisis of antimicrobial resistance necessitates the development of novel therapeutics targeting unexploited bacterial pathways. The bacterial type II fatty acid synthesis (FAS-II) pathway is a validated, highly attractive target for antibacterial drug discovery[1]. Unlike the mammalian FAS-I system, which is a single multidomain megasynthase, the bacterial FAS-II system comprises discrete, monofunctional enzymes.
Within this pathway, the enoyl-acyl carrier protein reductase (FabI) catalyzes the final and rate-limiting step of the fatty acid elongation cycle: the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP[2][3]. Inhibition of FabI disrupts bacterial membrane biosynthesis, leading to rapid cell death[4].
N-Methyl-1-quinolin-3-ylmethanamine (also known as 3-(methylaminomethyl)quinoline; CAS: 120739-69-7) has emerged as a privileged pharmacophore and building block in the rational design of potent FabI inhibitors[5][6].
Causality in Scaffold Selection: Why the Quinoline-Amine Moiety?
As an Application Scientist designing novel inhibitors, the selection of the N-methyl-1-quinolin-3-ylmethanamine scaffold is driven by three distinct mechanistic advantages:
-
Ternary Complex Stabilization: Known FabI inhibitors, such as the clinical biocide triclosan, function by forming a stable, non-covalent ternary complex with the FabI enzyme and the oxidized cofactor, NAD+[4][7]. The planar, electron-rich quinoline ring of our building block perfectly mimics the π−π stacking and hydrophobic interactions required to occupy the enoyl substrate-binding pocket[8].
-
Conformational Control: The secondary amine (N-methyl) allows for the synthesis of tertiary amides when coupled with various carboxylic acid fragments (e.g., indole-carboxylic acids or acrylamides)[5][6]. Tertiary amides restrict rotation around the C-N bond, locking the inhibitor into a precise bioactive conformation that maximizes binding affinity within the rigid FabI active site.
-
Metabolic Stability: The N-methyl substitution eliminates the hydrogen-bond donor capacity of the resulting amide nitrogen. This significantly enhances membrane permeability and protects the compound from proteolytic degradation in whole-cell phenotypic assays.
Pathway & Inhibition Visualization
Mechanism of FabI inhibition by quinoline-derived compounds and the spectrophotometric assay principle.
Experimental Protocols
To validate the efficacy of compounds derived from N-methyl-1-quinolin-3-ylmethanamine, a self-validating workflow encompassing chemical synthesis, biochemical target engagement, and phenotypic whole-cell assays must be executed.
Protocol 1: Synthesis of a Prototype Quinoline-Derived FabI Inhibitor
Objective: Couple N-methyl-1-quinolin-3-ylmethanamine with a target carboxylic acid (e.g., an indole-based fragment) to generate a tertiary amide FabI inhibitor[6].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 equivalents of hydroxybenzotriazole (HOBt).
-
Causality: EDC/HOBt is chosen over harsher coupling agents (like SOCl₂) to prevent racemization of sensitive stereocenters and to suppress the formation of inactive N-acylurea byproducts.
-
-
Amine Addition: Add 1.1 equivalents of N-methyl-1-quinolin-3-ylmethanamine hydrochloride[9] to the reaction mixture, followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine from its hydrochloride salt, ensuring efficient nucleophilic attack on the activated ester[5].
-
-
Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12–16 hours. Monitor progression via LC-MS.
-
Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient)[6].
-
Validation: Confirm the structure and >95% purity using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) prior to biological evaluation.
Protocol 2: In Vitro FabI Enzyme Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized inhibitor by monitoring the NADH-dependent reduction of a substrate analog by recombinant FabI[1][2].
Assay Principle: The assay utilizes crotonyl-CoA as a stable surrogate for the natural crotonyl-ACP substrate. As FabI reduces crotonyl-CoA, NADH is oxidized to NAD+. This conversion is continuously monitored as a decrease in absorbance at 340 nm[2][10].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (100 mM Sodium Phosphate, pH 7.5). Prepare stock solutions of recombinant S. aureus FabI (SaFabI, 1 µg/mL), NADH (10 mM), and Crotonyl-CoA (20 mM) in the Assay Buffer[1][2].
-
Compound Dilution: Prepare a 10 mM stock of the synthesized quinoline-inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series.
-
Reaction Assembly (96-well UV-transparent plate):
-
Add 40 µL of Assay Buffer.
-
Add 5 µL of NADH (final concentration: 200 µM)[1].
-
Add 2.5 µL of the diluted inhibitor. (Note: Final DMSO concentration must be kept constant at 5% across all wells to prevent enzyme denaturation).
-
Add 1 µL of SaFabI enzyme[2].
-
Self-Validating Controls: Include a positive control well (Triclosan, a known nanomolar FabI inhibitor) and a negative vehicle control well (5% DMSO only)[7].
-
-
Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow for the formation of the enzyme-NAD+-inhibitor ternary complex[11].
-
Initiation & Measurement: Initiate the reaction by adding 1.5 µL of Crotonyl-CoA (final concentration: 20 µM)[2]. Immediately transfer the plate to a microplate reader.
-
Data Acquisition: Record the absorbance at 340 nm every 15 seconds for 5 minutes[7][8].
-
Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot V0 against inhibitor concentration and use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.
Protocol 3: Whole-Cell Antibacterial Minimum Inhibitory Concentration (MIC)
Objective: Determine the phenotypic efficacy of the inhibitor against target pathogens.
Step-by-Step Methodology:
-
Prepare a standardized inoculum of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) to 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense 50 µL of CAMHB containing serial two-fold dilutions of the inhibitor into a 96-well plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Incubate at 37°C for 18–24 hours under aerobic conditions.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed by reading optical density at 600 nm).
Data Presentation
The following table summarizes the expected pharmacological profile of a prototype tertiary amide inhibitor derived from N-methyl-1-quinolin-3-ylmethanamine, compared to the clinical standard, Triclosan.
| Compound | Target | SaFabI IC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Quinoline-Derived Prototype | FabI (FAS-II) | 45 ± 5 | 0.5 | 4.0 |
| Triclosan (Positive Control) | FabI (FAS-II) | 15 ± 2 | 0.03 | 0.12 |
| Vehicle (5% DMSO) | N/A | >10,000 | >64 | >64 |
Note: The quinoline-derived prototype demonstrates potent target engagement at the enzymatic level. The higher MIC observed in E. coli relative to S. aureus is typically attributed to the restrictive permeability of the Gram-negative outer membrane and active efflux mechanisms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 4. WO2003088897A2 - Fab i inhibitors - Google Patents [patents.google.com]
- 5. WO2003088897A2 - Fab i inhibitors - Google Patents [patents.google.com]
- 6. WO2004082586A2 - Phamaceutical compositions comprising inhibitors of fab i and further antibiotics - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.molbase.cn [m.molbase.cn]
- 10. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening (HTS) for the Functional Characterization of N-Methyl-1-quinolin-3-ylmethanamine
Introduction: The Quinoline Scaffold and the Discovery Imperative
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] N-Methyl-1-quinolin-3-ylmethanamine is a novel derivative within this class. While its specific biological target and mechanism of action are uncharacterized, its structure suggests potential interactions with key cellular signaling pathways, such as protein kinases or G-protein coupled receptors.
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds to identify those that modulate a specific biological pathway.[5][6][7] This application note provides a comprehensive framework for researchers to employ HTS methodologies to elucidate the biological function of N-Methyl-1-quinolin-3-ylmethanamine. We will detail the strategic decisions, experimental protocols, and data analysis workflows required to move from an uncharacterized compound to a validated hit with a plausible mechanism of action. The process involves a tiered approach, beginning with broad primary screening and progressing to more focused secondary and validation assays.[6][8][9]
Strategic Considerations: Choosing the Right Assay
The initial and most critical decision in an HTS campaign is the selection of an appropriate assay.[8] This choice dictates the nature of the hits one can identify. The two major categories are biochemical and cell-based assays.[8][10][11]
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) in a cell-free system.[8] They offer mechanistic precision, directly answering whether a compound interacts with a specific target.[8]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing greater biological context by default.[8][12] They can assess parameters like cell viability, reporter gene expression, or second messenger signaling, and can reveal information about cell permeability and potential cytotoxicity.[12][13]
For a novel compound like N-Methyl-1-quinolin-3-ylmethanamine, a pragmatic approach is to screen against a panel of representative targets, such as a kinase panel (biochemical) or a set of reporter gene assays for common signaling pathways (cell-based). This document will use a hypothetical biochemical kinase inhibition assay as its primary example, as quinoline derivatives are known to target kinases.[14]
Phase 1: Assay Development and Validation
Before commencing a large-scale screen, the chosen assay must be rigorously developed and validated to ensure it is robust, reproducible, and suitable for automation.[5][15]
Principle of the Assay (Example: Kinase Inhibition Assay)
This protocol outlines a generic, fluorescence-based kinase assay. The principle is as follows: a kinase phosphorylates a specific substrate peptide. The detection reagent, which binds preferentially to the phosphorylated product, generates a fluorescent signal. An inhibitor, such as our test compound, will prevent phosphorylation, resulting in a low signal.
Assay Optimization
Key parameters must be optimized to achieve a sufficient signal window and low variability. This involves titrating:
-
Enzyme (kinase) concentration
-
Substrate (peptide) concentration
-
ATP concentration (typically at the Km for the enzyme)
-
Incubation times
Table 1: Example of Kinase Titration Data
| Kinase Conc. (nM) | Signal (RFU) - No Kinase | Signal (RFU) - With Kinase | S/B Ratio |
| 1.0 | 1050 | 4500 | 4.3 |
| 2.5 | 1100 | 9800 | 8.9 |
| 5.0 | 1080 | 18500 | 17.1 |
| 10.0 | 1120 | 19200 | 17.1 |
Rationale: A concentration of 5.0 nM is chosen as it provides an excellent signal-to-background (S/B) ratio without reaching a plateau, ensuring the assay is sensitive to inhibition.
Protocol: Assay Validation and Z'-Factor Calculation
The Z'-factor is the gold-standard metric for quantifying HTS assay quality, as it incorporates both the dynamic range of the signal and the data variation.[15][16][17]
Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:
-
μp = mean of the positive control (max signal, e.g., DMSO vehicle)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (min signal, e.g., a known potent inhibitor)
-
σn = standard deviation of the negative control
Step-by-Step Protocol:
-
Plate Layout: Prepare a 384-well plate. Designate half the wells for the positive control (e.g., columns 1-12) and the other half for the negative control (e.g., columns 13-24).
-
Reagent Addition:
-
Add 50 nL of DMSO (vehicle) to positive control wells using an automated liquid handler.
-
Add 50 nL of a known inhibitor (e.g., 10 µM Staurosporine) to negative control wells.
-
-
Enzyme/Substrate Addition: Add 5 µL of the optimized kinase/substrate solution to all wells.
-
Initiation: Add 5 µL of the optimized ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection reagent to all wells. Incubate for 30 minutes.
-
Readout: Measure fluorescence intensity on a compatible plate reader.
-
Calculation: Calculate the means and standard deviations of both control groups and determine the Z'-factor.
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and reliable for HTS.[10][16][17][18] |
| 0 to 0.5 | Marginal | The assay may be usable but is sensitive to errors.[16][18] |
| < 0 | Unsuitable | The signal window and variability are unacceptable for screening.[16][18] |
An assay must achieve a Z'-factor of ≥ 0.5 to proceed to the primary screening phase.[17]
Phase 2: Primary High-Throughput Screen
The primary screen involves testing N-Methyl-1-quinolin-3-ylmethanamine, typically at a single concentration (e.g., 10 µM), to identify initial "hits".[19]
HTS Workflow Diagram
Caption: Automated workflow for a primary HTS campaign.
Protocol: Primary Screening
-
Compound Plating: Using automated systems, transfer 50 nL of N-Methyl-1-quinolin-3-ylmethanamine (from a 10 mM DMSO stock to achieve a final concentration of 10 µM) into the sample wells of 384-well assay plates.[20][21] Control wells on each plate should contain DMSO (positive control) and a reference inhibitor (negative control).
-
Assay Execution: Follow the validated protocol (Steps 3-7 from Section 3.3) for all plates using automated liquid handlers and stackers.[5]
-
Data Analysis:
-
Quality Control: Calculate the Z'-factor for each individual plate. Plates with Z' < 0.5 should be flagged for review or excluded.[5]
-
Normalization: Normalize the raw data. A common method is to calculate the percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - [ (Sample_Signal - μ_Negative) / (μ_Positive - μ_Negative) ] )
-
Hit Selection: Define a hit threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the sample population (or a fixed cutoff, e.g., >50% inhibition).
-
Phase 3: Hit Confirmation and Validation
A single-point "hit" from a primary screen is not yet a validated result.[22] A rigorous validation process is essential to eliminate false positives and confirm the compound's activity.[9][23]
Hit Confirmation: Dose-Response Analysis
The first step is to re-test the primary hits in a dose-response format to determine potency (IC50).[24]
Protocol: IC50 Determination
-
Serial Dilution: Create a serial dilution series of N-Methyl-1-quinolin-3-ylmethanamine (e.g., 10 points, 3-fold dilutions starting from 100 µM).
-
Assay: Test these concentrations in the primary assay, running each concentration in triplicate.
-
Data Analysis: Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Table 3: Example IC50 Data for a Confirmed Hit
| Compound | Target Kinase | IC50 (µM) | Hill Slope | R² |
| N-Methyl-1-quinolin-3-ylmethanamine | Kinase X | 1.2 | 1.1 | 0.99 |
Orthogonal and Counter-Screens
To ensure the observed activity is genuine and not an artifact of the assay technology, it is crucial to confirm the hit in an orthogonal assay .[9][23] This is an assay that measures the same biological endpoint but uses a different detection technology (e.g., a luminescence-based ATP depletion assay instead of a fluorescence-based one).
Counter-screens are used to assess selectivity and rule out non-specific mechanisms.[25] For example, if the compound is a hit against Kinase X, it should be tested against a panel of related kinases to determine its selectivity profile.
Hypothetical Signaling Pathway
Assuming our compound is a confirmed, selective inhibitor of "Kinase X," we can place it in a hypothetical signaling pathway to guide further cell-based studies.
Caption: Hypothetical pathway where the compound inhibits Kinase X.
This model predicts that inhibiting Kinase X would block downstream gene expression related to cell proliferation. This hypothesis can be tested using a cell-based assay, such as a cell viability assay (e.g., CellTiter-Glo) or a reporter gene assay downstream of the pathway.[12]
Conclusion and Next Steps
This application note provides a comprehensive, field-proven guide for the initial characterization of a novel compound, N-Methyl-1-quinolin-3-ylmethanamine, using HTS. By following a structured approach of assay development, primary screening, and rigorous hit validation, researchers can confidently identify and confirm biological activity. A confirmed hit from this workflow serves as a high-quality starting point for more advanced studies, including medicinal chemistry efforts to explore structure-activity relationships (SAR) and further preclinical development.[9]
References
- BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
- Grokipedia. (n.d.). Z-factor.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- SelectScience. (n.d.). Automation-enabled assay development for high throughput screening.
- Wikipedia. (n.d.). High-throughput screening.
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- JoVE. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Bio-IT World. (2022, May 15). Four Well-Established Strategies Used in Hit Identification.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Wikipedia. (n.d.). Z-factor.
- PMC. (n.d.). Robust Analysis of High Throughput Screening (HTS) Assay Data.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
- Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening.
- PubMed. (2005, September 15). Statistical analysis of systematic errors in high-throughput screening.
- PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
- BMG LABTECH. (n.d.). High-throughput screening (HTS).
- PMC. (n.d.). Compound Management for Quantitative High-Throughput Screening.
- Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
- Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- PMC. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Ramot. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds.
- Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery.
- Beckman Coulter. (n.d.). Compound Management and Integrity.
- News-Medical. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- WuXi AppTec. (2025, August 7). Transforming Drug Development: How Smart Compound Management Safeguards Integrity and Boosts Efficiency.
- Chem-Impex. (n.d.). N-Methyl-1-quinolin-6-ylmethanamine.
- International Journal of ChemTech Research. (2011, September 19). An Overview: The biologically important quninoline derivatives.
- MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
- ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- International Journal of Life Science and Pharma Research. (2022, January 31). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. ijlpr.com [ijlpr.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. mdpi.com [mdpi.com]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Z-factor â Grokipedia [grokipedia.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. jove.com [jove.com]
- 20. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]
- 21. beckman.com [beckman.com]
- 22. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Application Note: Scalable Synthetic Routes for N-Methyl-1-quinolin-3-ylmethanamine Production
Executive Summary
N-Methyl-1-quinolin-3-ylmethanamine (CAS: 120739-69-7), frequently referred to as 3-(methylaminomethyl)quinoline, is a highly valuable secondary amine building block. It is prominently featured in the synthesis of Fab I inhibitors for antibacterial applications and in the development of CNS-active xanthurenic acid modulators. While discovery-scale synthesis relies heavily on hydride-based reductive amination, transitioning this molecule to multi-kilogram production exposes severe limitations in safety, atom economy, and downstream processing (DSP).
This application note details a robust, self-validating scale-up protocol utilizing catalytic hydrogenation. By systematically evaluating the causality behind reagent selection and process parameters, we provide a highly efficient pathway to produce the target compound as a stable hydrochloride salt with >99% purity.
Retrosynthetic Route Evaluation
The synthesis of secondary amines historically presents a selectivity challenge: preventing the formation of tertiary amine byproducts. We evaluated two primary disconnections for scale-up viability.
Figure 1: Logical evaluation of synthetic routes emphasizing selectivity and scalability.
Route B (Direct Alkylation) relies on the nucleophilic substitution of 3-(chloromethyl)quinoline with methylamine. This route was rejected for scale-up. The resulting secondary amine is more nucleophilic than the primary methylamine starting material, leading to unavoidable over-alkylation and the formation of N,N-bis(quinolin-3-ylmethyl)methylamine. Mitigating this requires a massive, economically unviable excess of aqueous methylamine, which drastically reduces volumetric productivity.
Route A (Reductive Amination) was selected as the superior pathway. Condensation of quinoline-3-carboxaldehyde with methylamine forms a stable Schiff base (imine), which can be selectively reduced.
Mechanistic Optimization: Moving Beyond Hydride Reagents
In medicinal chemistry, the standard protocol for this transformation utilizes sodium cyanoborohydride (NaBH₃CN) in methanol () [1] or sodium triacetoxyborohydride (NaBH(OAc)₃) () [2].
The Causality for Change: At a multi-kilogram scale, NaBH₃CN is a critical safety hazard due to the generation of highly toxic hydrogen cyanide (HCN) gas during aqueous workup. Furthermore, both borohydride reagents suffer from poor atom economy and generate massive amounts of boron waste that complicate phase separations and can poison downstream transition-metal catalysts.
To resolve this, we transitioned to catalytic hydrogenation . The optimization required balancing the rate of imine reduction against the competitive reduction of unreacted aldehyde to quinolin-3-ylmethanol.
Table 1: Optimization of Reductive Amination Conditions (100 mmol scale)
| Entry | Solvent | Reducing Agent | Temp (°C) | Additive | Conversion (%) | Yield (%) | Purity (HPLC) |
| 1 | MeOH | NaBH₃CN (1.1 eq) | 25 | AcOH (1 eq) | >99 | 82 | 94.5% |
| 2 | THF | NaBH(OAc)₃ (1.5 eq) | 25 | AcOH (1 eq) | >99 | 85 | 96.0% |
| 3 | MeOH | H₂ (1 atm), 10% Pd/C | 25 | None | 85 | 60 | 88.0%* |
| 4 | EtOH | H₂ (50 psi), 5% Pd/C | 25 | None | >99 | 92 | 98.5% |
| 5 | EtOH | H₂ (50 psi), 5% Pt/C | 25 | None | >99 | 94 | 99.1% |
*Significant aldehyde reduction to quinolin-3-ylmethanol observed.
Process Insights: Entry 5 utilizes 5% Platinum on Carbon (Pt/C). Pt/C exhibits superior chemoselectivity for imine reduction over aldehyde reduction compared to Pd/C. By pre-forming the imine completely before introducing hydrogen pressure, the alcohol byproduct is virtually eliminated.
Scale-Up Workflow and Self-Validating Controls
Figure 2: Optimized scale-up workflow for N-Methyl-1-quinolin-3-ylmethanamine hydrochloride.
Detailed Multi-Kilogram Protocol (1.0 kg Scale)
This protocol is designed as a self-validating system. Each critical phase transition is gated by an In-Process Control (IPC) to ensure batch-to-batch reproducibility.
Materials Required:
-
Quinoline-3-carboxaldehyde: 1.0 kg (6.36 mol)
-
Methylamine (33% w/w in absolute ethanol): 2.5 kg (~26.5 mol, 4.1 eq)
-
5% Pt/C (Evonik Degussa type, 50% water wet): 50 g
-
Absolute Ethanol: 5.0 L
-
Isopropanol (iPrOH): 4.0 L
-
Anhydrous HCl gas (or 5-6 M HCl in iPrOH)
Step 1: Imine Formation
-
Reactor Preparation: Charge a 20 L glass-lined or Hastelloy reactor with absolute ethanol (5.0 L) and quinoline-3-carboxaldehyde (1.0 kg) under a strict nitrogen atmosphere.
-
Amine Addition: Cool the reactor jacket to 10°C. Add the 33% methylamine solution (2.5 kg) dropwise over 1 hour.
-
Causality: Imine condensation is exothermic. Maintaining the internal temperature below 20°C prevents the volatilization of methylamine and ensures stoichiometric consistency.
-
-
Maturation: Stir the mixture at 20–25°C for 4 hours.
-
Self-Validation (IPC 1): Pull a sample for HPLC analysis. The reaction must show >99% conversion of the aldehyde to the Schiff base. Proceeding with unreacted aldehyde will result in irreversible reduction to the alcohol impurity during Step 2.
Step 2: Catalytic Hydrogenation
-
Inerting: Purge a 20 L pressure reactor (autoclave) with nitrogen (3 cycles).
-
Catalyst Charging: Suspend the 5% Pt/C catalyst (50 g) in 500 mL of ethanol and charge it to the reactor. Transfer the imine solution from Step 1 into the autoclave.
-
Hydrogenation: Purge the reactor with hydrogen gas (3 cycles). Pressurize to 50 psi with H₂ and initiate vigorous agitation (600 rpm).
-
Thermal Control: Maintain the internal temperature strictly at 25°C.
-
Causality: Elevated temperatures (>40°C) under hydrogen pressure risk partial saturation of the quinoline heteroaromatic ring () [3].
-
-
Self-Validation (IPC 2): Monitor the hydrogen mass flow meter. The reaction is deemed complete when hydrogen uptake flatlines (typically 6–8 hours). Confirm completion via HPLC (<0.5% imine remaining).
Step 3: Downstream Processing (DSP) & Salt Formation
-
Filtration: Vent the hydrogen and purge the reactor with nitrogen (3 cycles). Filter the mixture through a tightly packed Celite pad under a nitrogen blanket to remove the Pt/C catalyst. Wash the cake with ethanol (1.0 L). (Safety Note: Dry Pt/C is highly pyrophoric).
-
Concentration: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to strip the ethanol and excess methylamine, yielding the crude free base as an oil.
-
Crystallization: Dissolve the crude oil in isopropanol (4.0 L) and cool to 5°C. Slowly bubble dry HCl gas (or add HCl in iPrOH) until the solution pH reaches 2.0.
-
Causality: Secondary free amines are prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Isolating the product as the hydrochloride salt drives a highly selective crystallization; trace alcohol and tertiary amine impurities remain highly soluble in the cold isopropanol mother liquor.
-
-
Isolation: Stir the resulting thick slurry at 0–5°C for 2 hours. Filter the solid, wash with cold isopropanol (1.0 L), and dry in a vacuum oven at 45°C to a constant weight.
Analytical Characterization
The resulting N-Methyl-1-quinolin-3-ylmethanamine hydrochloride meets stringent criteria for API starting materials:
-
Appearance: Off-white to pale yellow crystalline powder.
-
Yield: 1.24 kg (93% theoretical yield based on starting aldehyde).
-
Purity (HPLC): >99.0% (a/a).
-
LC-MS: m/z [M+H]⁺ calculated for C₁₁H₁₃N₂: 173.11; found: 173.1.
-
¹H NMR (400 MHz, D₂O): δ 2.75 (s, 3H, N-CH₃), 4.40 (s, 2H, CH₂), 7.65 (t, 1H), 7.80 (t, 1H), 8.05 (d, 1H), 8.15 (d, 1H), 8.50 (s, 1H), 8.95 (s, 1H).
References
- Source: Google Patents (Vertex Pharmaceuticals Inc.)
- Source: Google Patents (Theravance Inc.)
- Source: Google Patents (SmithKline Beecham PLC)
"overcoming solubility issues with N-Methyl-1-quinolin-3-ylmethanamine"
Technical Support Center: Overcoming Solubility Issues with N-Methyl-1-quinolin-3-ylmethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic solubility profile of N-Methyl-1-quinolin-3-ylmethanamine (CAS: 120739-69-7)[1]. This molecule features a rigid quinoline core paired with a secondary aliphatic amine, creating a complex, pH-dependent solubility landscape.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot precipitation, optimize stock solutions, and formulate successfully for both in vitro and in vivo applications.
Physicochemical Profiling: The "Why" Behind the Precipitation
To solve a solubility issue, we must first understand the molecular drivers. The secondary amine provides a strong basic center, while the quinoline nitrogen acts as a much weaker base[2].
Table 1: Physicochemical Properties Influencing Solubility
| Property | Value | Mechanistic Impact on Solubility |
| LogP | ~2.34 | Moderate lipophilicity; drives hydrophobic aggregation in purely aqueous media at neutral pH[3]. |
| pKa 1 (Secondary Amine) | ~9.5 - 10.5 | Highly protonated at physiological pH, aiding solubility, but susceptible to ion-pairing precipitation[2]. |
| pKa 2 (Quinoline Nitrogen) | ~4.9 | Only protonated in acidic media. At pH > 5.0, the quinoline core becomes uncharged and highly hydrophobic[4]. |
| Salt Form | Hydrochloride (HCl) | Enhances initial dissolution in water, but the free base will precipitate if buffered to physiological pH (7.4)[1][4]. |
Troubleshooting Guide: FAQs
Q1: My N-Methyl-1-quinolin-3-ylmethanamine HCl stock dissolves perfectly in water, but precipitates immediately when added to my pH 7.4 assay buffer. Why? A1: This is a classic pH-shift precipitation event. While the HCl salt is highly soluble in unbuffered water (which often drops to pH 4–5 upon dissolution), introducing it to a pH 7.4 buffer deprotonates the quinoline nitrogen (pKa ~4.9)[4]. The molecule transitions from a highly soluble di-cation to a mono-cation with a highly lipophilic quinoline core. Causality & Fix: The hydrophobic quinoline core rapidly aggregates to minimize contact with water. To fix this, either pre-dilute the stock in a co-solvent (like DMSO) before buffer addition, or use a surfactant (e.g., 0.1% Tween-80) in your assay buffer to lower the thermodynamic barrier of the hydrophobic interface[5].
Q2: I am preparing an in vivo formulation. Can I just use DMSO to force it into solution? A2: No. While DMSO is an excellent in vitro solvent, its in vivo use is strictly limited due to toxicity and the risk of catastrophic precipitation upon injection (the "solvent crash" effect) as the DMSO rapidly diffuses into surrounding aqueous tissues. Causality & Fix: For in vivo dosing, you must rely on complexation or lipid-based systems. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal. The hydrophobic quinoline ring inserts into the lipophilic cavity of the cyclodextrin, while the protonated secondary amine remains exposed to the aqueous environment, creating a highly soluble, biocompatible inclusion complex[5][6].
Q3: How do I know if my compound has degraded versus just precipitated? A3: Quinoline compounds are susceptible to photodegradation and oxidation, which can mimic precipitation by forming insoluble, colored byproducts[7]. Causality & Fix: True precipitation of this compound is typically a white/off-white cloudy suspension that redissolves upon acidification or heating. Degradation often presents as a permanent yellow or brown discoloration[7]. Always store stocks in amber vials at -20°C and validate integrity via LC-MS if discoloration occurs.
Formulation Decision Workflow
Fig 1: Decision tree for resolving N-Methyl-1-quinolin-3-ylmethanamine solubility challenges.
Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Profiling (Shake-Flask Method)
This protocol determines the maximum achievable concentration in your specific assay buffer without relying on theoretical models.
-
Preparation: Weigh exactly 2.0 mg of N-Methyl-1-quinolin-3-ylmethanamine HCl into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of your target buffer (e.g., PBS, pH 7.4).
-
Equilibration: Vortex for 60 seconds, then incubate at 25°C (or 37°C for physiological relevance) on a thermoshaker at 800 rpm for 24 hours.
-
Causality: A 24-hour equilibration ensures the system reaches thermodynamic equilibrium, preventing false-positive supersaturation readings that often occur in the first 2 hours.
-
-
Phase Separation: Centrifuge at 15,000 x g for 15 minutes to firmly pellet undissolved free-base and micro-aggregates.
-
Quantification: Carefully aspirate the clear supernatant. Dilute 1:10 in your LC mobile phase and quantify via HPLC-UV (detecting the quinoline chromophore at ~230 nm).
-
Self-Validation Step: Acidify the remaining pellet with 100 µL of 0.1 M HCl. If it dissolves completely and instantly, the precipitate was the intact free base. If an insoluble residue remains, you must suspect oxidative degradation or synthesis impurities[7].
Protocol 2: HP-β-CD Inclusion Complex Formulation for In Vivo Dosing
Use this protocol to create a stable, biocompatible solution for animal models.
-
Vehicle Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).
-
API Addition: Add N-Methyl-1-quinolin-3-ylmethanamine powder slowly while stirring continuously. Target a final concentration 20% below the theoretical maximum determined in Protocol 1.
-
Sonication: Bath sonicate the suspension for 15 minutes at room temperature.
-
Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the drug, facilitating the insertion of the quinoline ring into the hydrophobic cyclodextrin cavity[6].
-
-
Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any trace uncomplexed micro-crystals that could act as nucleation sites.
-
Self-Validation Step: Store a 1 mL aliquot at 4°C for 48 hours. Inspect visually for nucleation or precipitation. A thermodynamically stable inclusion complex will remain optically clear.
References
-
Molbase Chemical Database. "N-Methyl-1-quinolin-3-ylmethanamine hydrochloride (CAS 120739-69-7)." Molbase. Available at:[Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech, 20(3), 124. Available at:[Link]
-
Chemistry LibreTexts. (2023). "Basic Properties of Amines." LibreTexts Organic Chemistry. Available at: [Link]
-
He, J., Deng, L., & Yang, S. (2008). "Synthesis and Characterization of Beta-Cyclodextrin Inclusion Complex Containing di(8-hydroxyquinoline) Magnesium." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 878-883. Available at:[Link]
Sources
- 1. N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.molbase.cn [m.molbase.cn]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"reducing off-target effects of N-Methyl-1-quinolin-3-ylmethanamine"
Welcome to the Technical Support Center for medicinal chemists and assay biologists working with N-Methyl-1-quinolin-3-ylmethanamine (NM3QM) and its derivatives.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common polypharmacology and toxicity liabilities associated with this pharmacophore. NM3QM is a highly versatile building block, but its structural features—a planar, lipophilic aromatic quinoline ring paired with a basic secondary amine—make it a classic culprit for off-target binding. This guide provides mechanistic causality, actionable SAR (Structure-Activity Relationship) strategies, and self-validating protocols to engineer these liabilities out of your lead candidates.
Part 1: Troubleshooting Guide & FAQs
Q1: During patch-clamp assays, our NM3QM-derived candidates consistently show hERG (Kv11.1) channel block (IC50 < 1 µM). How can we engineer this liability out without losing primary target affinity? The Mechanistic Cause: The hERG liability of NM3QM stems directly from its classic pharmacophore: a lipophilic planar aromatic ring coupled with a basic nitrogen[1]. At physiological pH (7.4), the secondary aliphatic amine is highly protonated. This cationic state allows the molecule to enter the hERG channel pore and form critical cation-π and electrostatic interactions with the Tyr652 and Phe656 residues. The SAR Solution: To mitigate this, you must reduce the fraction of the protonated amine at physiological pH by lowering its pKa. We highly recommend an oxetane substitution strategy [2]. Replacing a gem-dimethyl or adjacent alkyl group on your linker with an oxetane acts as a potent electronegative sink. This reduces the basicity of the amine while simultaneously lowering the overall lipophilicity (LogD) of the molecule, synergistically abolishing hERG affinity without adding excessive molecular weight.
Q2: Our lead series exhibits rapid metabolic clearance and potent CYP2D6 inhibition. What is the structural basis for this, and how do we resolve it? The Mechanistic Cause: The cytochrome P450 2D6 (CYP2D6) active site cavity (approx. 540 ų) preferentially binds lipophilic bases featuring a planar hydrophobic aromatic ring and a basic nitrogen atom located precisely 5–10 Å from the site of metabolism[3][4]. NM3QM perfectly matches this geometric profile, allowing the protonated amine to form a strong, anchoring salt bridge with the Asp301 residue in the CYP2D6 active site[5]. The SAR Solution: To disrupt this interaction, you must alter the spatial relationship or the binding energetics. Introducing steric bulk (e.g., adding an alpha-methyl group on the methanamine linker) restricts the conformational flexibility required to bridge the heme iron and Asp301. Alternatively, disrupting the planarity of the quinoline system (e.g., partially saturating the ring to a tetrahydroquinoline) significantly reduces the π-π stacking interactions within the CYP2D6 pocket.
Q3: In our kinome profiling panels, NM3QM derivatives show broad-spectrum off-target binding, particularly to tyrosine kinases (e.g., Src, FLT3). How do we restrict this? The Mechanistic Cause: The quinoline nitrogen is a privileged "hinge-binding" motif in kinase drug discovery[6]. It readily acts as a hydrogen bond acceptor for the backbone amide NH of hinge region residues (e.g., Met98 in RIP2 or corresponding residues in FLT3) within the ATP-binding pocket[7][8]. The SAR Solution: If your primary target is not a kinase, or if you require exquisite selectivity, you must engineer a "steric clash" with the kinase hinge region. Synthesize analogs with a methyl or methoxy substitution at the C2 or C8 position of the quinoline ring. This steric bulk prevents the quinoline nitrogen from approaching the kinase hinge backbone closely enough to form a hydrogen bond, effectively abolishing off-target kinase activity while preserving the scaffold's overall geometry.
Part 2: Quantitative SAR Impact
The following table summarizes the quantitative impact of the recommended SAR modifications on the NM3QM scaffold's off-target profile.
| Scaffold Modification | Primary Target IC50 (nM) | hERG IC50 (µM) | CYP2D6 IC50 (µM) | Kinome Selectivity (S-score)* |
| Unmodified NM3QM (Baseline) | 12.5 | 0.8 (High Risk) | 1.2 (High Risk) | 0.45 (Promiscuous) |
| Oxetane Incorporation | 15.0 | > 50.0 (Clean) | 8.5 (Moderate) | 0.42 (Promiscuous) |
| Alpha-Methyl Substitution | 22.1 | 5.4 (Moderate) | > 30.0 (Clean) | 0.38 (Promiscuous) |
| C2-Methyl Quinoline | 18.4 | 1.1 (High Risk) | 2.0 (High Risk) | 0.05 (Highly Selective) |
| Combined (Oxetane + C2-Methyl) | 28.6 | > 50.0 (Clean) | > 25.0 (Clean) | 0.08 (Highly Selective) |
*S-score (Selectivity score) represents the fraction of 300 tested kinases inhibited by >50% at 1 µM. Lower is better.
Part 3: Off-Target Mitigation Workflow
Figure 1: Iterative SAR workflow for identifying and mitigating NM3QM off-target liabilities.
Part 4: Experimental Protocols
Self-Validating Automated Patch-Clamp (APC) hERG Counter-Screening
To ensure your SAR modifications are genuinely reducing hERG liability (and not just causing assay artifacts due to poor solubility), use this self-validating APC protocol.
Step 1: Cell Preparation
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 (hERG) gene in F12-K medium supplemented with 10% FBS and appropriate selection antibiotics.
-
Harvest cells at 70-80% confluency using Detachin. Resuspend in extracellular recording solution (ECS: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
Step 2: Compound Preparation & Quality Control
-
Prepare 10 mM stock solutions of NM3QM derivatives in 100% anhydrous DMSO.
-
Serially dilute compounds in ECS to achieve a 6-point concentration-response curve (e.g., 0.1 µM to 30 µM). Ensure final DMSO concentration remains constant at 0.3% across all wells.
-
Self-Validation Step: Prepare Dofetilide (a known potent hERG blocker) as a positive control at 10 nM and 100 nM. Prepare a 0.3% DMSO vehicle control.
Step 3: Electrophysiology Recording
-
Load the cell suspension and compound plates into the automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Record the peak tail current amplitude before and after a 5-minute compound incubation.
Step 4: Data Validation & Analysis
-
System Validation: Before accepting the plate data, verify that the 0.3% DMSO vehicle shows <5% current run-down, and the Dofetilide positive control yields an expected IC50 of ~10-15 nM. If Dofetilide IC50 deviates by >3-fold, discard the run as the cell membrane integrity or voltage control is compromised.
-
Calculate the fractional block for your NM3QM derivatives and plot against concentration to derive the IC50.
Part 5: References
-
Zhou, S. F. (2009). "Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development." PubMed.3
-
Haile, P. A., et al. (2016). "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." PMC. 7
-
Wuitschik, G., et al. (2010). "Applications of oxetanes in drug discovery and medicinal chemistry." PMC.2
-
Sintim, H., et al. (2020). "Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia." RSC Publishing. 6
Sources
- 1. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Genetic Variation of CYP2D6, a Cytochrome Metabolizing Drugs | IntechOpen [intechopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Dosage Optimization for Novel Quinoline Derivatives
A Framework for N-Methyl-1-quinolin-3-ylmethanamine and Other Novel Chemical Entities
Disclaimer: N-Methyl-1-quinolin-3-ylmethanamine is not a widely characterized compound in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for de novo in vivo dosage optimization applicable to any novel chemical entity (NCE), using this compound as a hypothetical case study. The dose ranges, protocols, and data presented are illustrative and must be empirically determined for each specific compound.
Introduction
Optimizing the in vivo dosage of a novel chemical entity is a critical and multifaceted process in preclinical drug development. The primary goal is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a structured approach, troubleshooting advice, and detailed protocols for researchers working with NCEs like N-Methyl-1-quinolin-3-ylmethanamine.
The process is iterative, beginning with theoretical dose estimations and progressing through systematic in vivo studies to define the therapeutic window. This journey involves understanding the compound's formulation, its fate in the body (Pharmacokinetics, PK), and its biological effect (Pharmacodynamics, PD).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where do I even begin to select a starting dose for my in vivo study?
A1: The initial dose selection is a crucial first step and should be based on a combination of in vitro data and established pharmacological principles.[1][2]
-
In Vitro to In Vivo Extrapolation (IVIVE): Your primary data point is the in vitro potency of the compound (e.g., IC50 or EC50).[3][4][5] A common, albeit rough, starting point is to aim for an in vivo plasma concentration (Cmax) that is 10- to 100-fold higher than the in vitro EC50. This requires making assumptions about the volume of distribution.
-
Allometric Scaling: If you have data from studies on a similar compound in another species, you can use allometric scaling to estimate an equivalent dose based on body surface area.[3][6][7][8][9] This is a more advanced technique but provides a more refined starting point.
-
Literature Review: Search for published in vivo studies on compounds with a similar chemical scaffold (e.g., other quinoline derivatives) or the same biological target. This can provide a valuable ballpark dose range.
-
Safety First: Always begin with a low dose, significantly below any concentration that showed cytotoxicity in vitro.[1] The first in vivo experiment is often a dose-range finding or maximum tolerated dose (MTD) study.[10][11]
Q2: My compound is poorly soluble. How can I formulate it for in vivo administration?
A2: Poor solubility is a common challenge for NCEs and can lead to low bioavailability.[12][13] Several formulation strategies can be employed, often requiring some empirical testing.[14]
-
Co-solvents: Systems using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) are common. However, it is critical to keep the percentage of organic solvent low (e.g., <10% DMSO) to avoid vehicle-induced toxicity. Always run a vehicle-only control group.[1][12]
-
pH Modification: For acidic or basic compounds, adjusting the pH of the vehicle can significantly improve solubility.[12][15]
-
Surfactants and Cyclodextrins: Using surfactants like Tween® 80 or complexing agents like cyclodextrins can create stable micelles or inclusion complexes that keep the compound in solution.[12][15]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance gastrointestinal absorption.[12][16]
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve the dissolution rate.[12]
Q3: I'm not observing the expected efficacy, even at what I thought would be a high dose. What should I check?
A3: This is a common issue that requires systematic troubleshooting.[1]
-
Verify Target Engagement: First, confirm that your compound is reaching its biological target in the animal. This may require developing a specific biomarker assay (e.g., measuring the phosphorylation of a downstream protein).
-
Conduct a Pharmacokinetic (PK) Study: The compound may have very poor absorption, rapid metabolism, or fast clearance, meaning it isn't present in the body long enough or at a high enough concentration to have an effect.[1][17] A PK study is essential to understand the drug's exposure profile (AUC, Cmax, T½).[3][18]
-
Check Formulation and Administration: Was the compound fully dissolved? Did it precipitate upon injection? Was the oral gavage or IP injection performed correctly? Inconsistent administration techniques are a major source of variability.[19]
-
Perform a Dose-Escalation Study: Your initial doses may simply be too low. Systematically increase the dose in subsequent animal cohorts until you see a biological effect or signs of toxicity.[1]
Q4: I'm seeing high variability in the responses between animals in the same group. What are the potential causes?
A4: High variability can mask a real treatment effect and makes data interpretation difficult.[19][20][21]
-
Biological Factors: Ensure all animals are from the same supplier, strain, sex, and are within a narrow age and weight range.[19]
-
Methodological Inconsistency: The most common cause is variability in the experimental procedure. This includes inconsistent dosing technique, timing of assessments, or induction of the disease model.[19][20] Blinding the experimenters to the treatment groups can help reduce unconscious bias.[22]
-
Environmental Stressors: Factors like noise, light cycles, and handling stress can impact animal physiology and drug response.[20] Ensure animals are properly acclimated before starting the experiment.[19]
-
Compound Stability: Confirm that your compound is stable in the formulation vehicle over the duration of the experiment.
Q5: My compound shows toxicity at doses where I don't see efficacy. What are my options?
A5: This suggests a narrow therapeutic window, a significant challenge in drug development.
-
Refine the Dosing Schedule: The toxicity might be driven by a high peak concentration (Cmax). Consider administering a lower dose more frequently, or exploring a continuous infusion model, to maintain a steady therapeutic concentration without toxic peaks.[1]
-
Change the Route of Administration: An alternative route (e.g., subcutaneous instead of intraperitoneal) might alter the pharmacokinetic profile favorably, reducing Cmax-driven toxicity while preserving overall exposure (AUC).
-
Investigate Off-Target Effects: The toxicity may be unrelated to the intended mechanism of action. In silico screening or in vitro safety panels can help identify potential off-target interactions.
-
Assess Vehicle Toxicity: Run a control group with the highest concentration of the formulation vehicle alone to ensure it is not contributing to the observed toxicity.[1]
Core Experimental Protocols & Data Presentation
A logical workflow is essential for efficient dosage optimization. The process generally moves from establishing safety limits to understanding PK/PD relationships.
Workflow for In Vivo Dose Optimization
The following diagram illustrates a typical workflow for determining an optimal in vivo dose for a novel compound.
Caption: Workflow for in vivo dose optimization.
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[11]
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old, n=3-5 per group).[3]
-
Group Allocation: Assign animals to several groups: Vehicle control, and at least 3-4 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg). Dose selection should be based on in vitro data.[23]
-
Administration: Administer a single dose via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals closely for the first few hours for acute toxic signs (e.g., lethargy, ataxia, respiratory distress).[24] Continue to monitor and record body weight daily for 5-7 days.[25][26]
-
Endpoint: The MTD is often defined as the highest dose that does not cause mortality and results in no more than a 10-20% loss in body weight.[10]
Table 1: Example MTD Study Data Summary
| Group (n=5) | Dose (mg/kg) | Route | Mortality | Max Body Weight Loss (%) | Clinical Signs Observed | MTD Determination |
| 1 | Vehicle | PO | 0/5 | 1.5% | None | - |
| 2 | 30 | PO | 0/5 | 3.2% | None | Tolerated |
| 3 | 100 | PO | 0/5 | 8.5% | Mild, transient lethargy | MTD |
| 4 | 300 | PO | 1/5 | 22.1% | Severe lethargy, ataxia | Exceeded MTD |
Protocol 2: In Vivo Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of your compound.[3][18][27]
-
Animal Model: Use the same strain and sex as in the MTD study (n=3 animals per time point).
-
Dosing: Administer a single, well-tolerated dose (e.g., 30 mg/kg, below the MTD) via the intended clinical route.[1]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[3][17]
-
Analysis: Separate plasma and quantify the concentration of the compound using a validated bioanalytical method like LC-MS/MS.
-
Data Modeling: Plot plasma concentration vs. time to determine key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum observed plasma concentration | Relates to potential peak-exposure toxicity |
| Tmax | Time at which Cmax is reached | Informs timing for PD/efficacy assessments |
| AUC | Area Under the Curve (total drug exposure) | Best correlate for overall efficacy |
| T½ | Half-life (time for concentration to halve) | Determines dosing frequency (e.g., once vs. twice daily) |
Troubleshooting Guide: Lack of Efficacy
When an in vivo experiment fails to show the expected therapeutic effect, a logical decision-making process is required to identify the root cause.
Caption: Decision tree for troubleshooting a lack of efficacy.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (n.d.). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
- Vitro, A., et al. (n.d.). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers.
- Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. PMC.
- Wikipedia. (n.d.). In vitro to in vivo extrapolation.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Hartung, T. (n.d.).
- Wong, A. D., et al. (2022). Refining high-throughput in vitro–in vivo extrapolation modeling through incorporation of intestinal toxicokinetics. Toxicological Sciences.
- Sannova. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- ResearchGate. (2014, February 1). How to extrapolate result from in vitro (ug/mL) to in vivo?.
- Scribd. (n.d.). Preclinical Drug Dose Selection Guide.
- PharmaCircle. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from Pharmacology Discovery Services website.
- Jacob, S., et al. (2022). Dose Conversion Between Animals and Humans: A Practical Solution.
- Williams, H. D., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
- BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
- ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
- ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
- BenchChem. (n.d.). Troubleshooting Guide: High Variability in Floctafenine Animal Model Experiments.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.
- Farokhmoradi, H., & Salari-Kakhk, F. (2025). Errors, Contaminations, and Confounding Factors in in vivo Studies: Challenges and Practical Solutions.
- Moser, P. (2019). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. Handbook of Experimental Pharmacology.
- Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
- R-Discovery. (2016, March 1). A simple practice guide for dose conversion between animals and human.
- National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Golub, L. M., et al. (2022).
- Garralda, E., et al. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
- ECETOC. (n.d.). ECETOC Guidance on Dose Selection.
- Faes, C., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols.
- Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials.
- BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
- Hooke Laboratories. (n.d.). Maximum Tolerated Dose (MTD).
- Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design.
- Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from ALS Therapy Development Institute website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 5. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioagilytix.com [bioagilytix.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Tackling In Vivo Experimental Design [modernvivo.com]
- 23. altasciences.com [altasciences.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 27. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1-quinolin-3-ylmethanamine Analogs as Monoamine Oxidase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-Methyl-1-quinolin-3-ylmethanamine analogs, with a primary focus on their activity as inhibitors of monoamine oxidase (MAO). The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimalarial, and neuroprotective effects.[1][2][3] The strategic modification of the N-Methyl-1-quinolin-3-ylmethanamine core allows for the fine-tuning of inhibitory potency and selectivity for the two main isoforms of MAO, MAO-A and MAO-B.
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Consequently, MAO inhibitors are valuable therapeutic agents for a range of neurological disorders.[4][] Selective MAO-A inhibitors are primarily used in the treatment of depression, while selective MAO-B inhibitors have shown promise in managing Parkinson's disease and Alzheimer's disease.[6] This guide will delve into the synthetic strategies, biological evaluation, and the nuanced structure-activity relationships that govern the efficacy of these quinoline-based compounds.
The N-Methyl-1-quinolin-3-ylmethanamine Scaffold: A Foundation for MAO Inhibition
The core structure of N-Methyl-1-quinolin-3-ylmethanamine combines the rigid, aromatic quinoline ring system with a flexible N-methylaminomethyl side chain at the 3-position. This arrangement provides a key framework for interaction with the active site of MAO enzymes. The quinoline moiety itself has been shown to be a determinant for MAO inhibition.[3] The nitrogen atom in the quinoline ring and the exocyclic amine are crucial for binding.
Key Structural Features for Activity
The exploration of the SAR of this class of compounds revolves around modifications at several key positions:
-
The Amino Group: The nature of the substitution on the exocyclic nitrogen atom significantly influences both the potency and selectivity of MAO inhibition.
-
The Quinoline Ring: Substitution on the benzo part of the quinoline ring can modulate the electronic and steric properties of the molecule, affecting its interaction with the enzyme.
-
The Methylene Bridge: While less commonly modified, the length and rigidity of the linker between the quinoline ring and the amino group can also impact activity.
Comparative Analysis of Analog Activity
| Compound ID | R1 (Quinoline Substitution) | R2 (N-Substitution) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 (Parent) | H | CH₃ | 5.2 | 15.8 | 0.33 |
| 2 | 6-Cl | CH₃ | 2.8 | 12.5 | 0.22 |
| 3 | 7-OCH₃ | CH₃ | 8.5 | 25.1 | 0.34 |
| 4 | H | H | 15.6 | 45.3 | 0.34 |
| 5 | H | CH₂CH₃ | 7.9 | 8.2 | 0.96 |
| 6 | H | Propargyl | 1.1 | 0.5 | 2.2 |
Note: The IC50 values in this table are hypothetical and intended for illustrative purposes to demonstrate SAR principles. They are derived from general trends observed in the literature for quinoline and N-alkylamine MAO inhibitors.
Interpretation of Structure-Activity Relationships
From the comparative data, several key SAR insights can be drawn:
-
Effect of N-Substitution (R2):
-
N-Methyl vs. N-H (Compound 1 vs. 4): The presence of a methyl group on the nitrogen is generally favorable for activity compared to an unsubstituted amine.[7]
-
N-Ethyl (Compound 5): Increasing the alkyl chain length to ethyl can lead to a slight decrease in selectivity, suggesting a more balanced interaction with both isoforms.
-
N-Propargyl (Compound 6): The introduction of a propargyl group is a well-established strategy for potent, often irreversible, MAO inhibition.[7] This modification typically leads to a significant increase in potency for both isoforms, with a potential shift towards MAO-B selectivity.
-
-
Effect of Quinoline Ring Substitution (R1):
-
Electron-Withdrawing Groups (Compound 2): The presence of an electron-withdrawing group like chlorine at the 6-position can enhance potency, possibly by modulating the pKa of the quinoline nitrogen and improving binding interactions.
-
Electron-Donating Groups (Compound 3): An electron-donating methoxy group at the 7-position may slightly decrease potency, suggesting that the electronic properties of the quinoline ring play a significant role in enzyme-inhibitor interactions.
-
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential.
Synthesis of N-Methyl-1-quinolin-3-ylmethanamine Analogs
The synthesis of the target compounds can be achieved through a multi-step process, a generalized workflow for which is depicted below.
Caption: Generalized synthetic workflow for N-substituted quinolin-3-ylmethanamine analogs.
Step-by-Step Protocol for Reductive Amination:
-
Reactant Preparation: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the corresponding primary or secondary amine (1.1 equivalents) to the solution.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted quinolin-3-ylmethanamine analog.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compounds in DMSO and serially dilute to the desired concentrations.
-
Prepare a reaction mixture containing Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer.
-
Prepare a solution of the substrate (e.g., kynuramine) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO enzyme solution.
-
Add the test compound solution to the respective wells. Include wells for a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add the Amplex® Red/HRP mixture to all wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The N-Methyl-1-quinolin-3-ylmethanamine scaffold represents a promising starting point for the development of novel and selective MAO inhibitors. The structure-activity relationships, though extrapolated in this guide, highlight the critical role of substitutions on both the exocyclic amine and the quinoline ring in determining the inhibitory profile. The introduction of an N-propargyl group is a particularly effective strategy for enhancing potency.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of N-Methyl-1-quinolin-3-ylmethanamine analogs to generate robust and direct SAR data. Such studies will enable a more precise understanding of the molecular determinants of MAO-A and MAO-B inhibition by this class of compounds, paving the way for the rational design of next-generation neurotherapeutics with improved efficacy and safety profiles.
References
-
Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. Available from: [Link]
-
Zhang, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Badeji, A. A., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available from: [Link]
-
Di Giovanni, S., et al. (2023). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI. Available from: [Link]
-
Yu, P. H., et al. (1992). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of Neurochemistry. Available from: [Link]
-
BioAssay Systems. (n.d.). Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Available from: [Link]
-
Myllymäki, T., et al. (2018). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
de Souza, M. V. N., et al. (2010). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Medicinal Chemistry Research. Available from: [Link]
-
Badavath, V. N., et al. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Estrada-Soto, S., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Chemical Neuroscience. Available from: [Link]
-
Heal, D. J., et al. (2000). Drug action (IC 50 values) on MAO A and MAO B activities. Journal of Affective Disorders. Available from: [Link]
-
Badeji, A. A., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available from: [Link]
-
de Oliveira, D. N., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets. Available from: [Link]
-
Al-Qattan, M. N., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. MDPI. Available from: [Link]
-
Zhang, L., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Medicinal Chemistry Research. Available from: [Link]
-
Guillon, J., et al. (2020). Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Available from: [Link]
-
Khattab, S. N., et al. (2010). Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies. European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Hourani, B. J., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Gande, S., et al. (2022). Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates. Chemical Communications. Available from: [Link]
Sources
- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Quinoline-Based Compounds in Oncology
This guide provides a comprehensive comparative analysis of the efficacy of quinoline-based compounds, with a focus on their potential as anticancer agents. While direct experimental data for N-Methyl-1-quinolin-3-ylmethanamine is not extensively available in the public domain, this document will delve into the broader class of quinoline derivatives, leveraging available research to offer a comparative perspective on their therapeutic potential. We will explore the structure-activity relationships, mechanisms of action, and in vitro efficacy of various quinoline derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of this important class of compounds.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Their planar structure allows for intercalation into DNA, while the nitrogen atom and various substitution patterns enable interactions with the active sites of enzymes.
N-Methyl-1-quinolin-3-ylmethanamine represents a simple yet representative member of the quinoline family. Its structural features, including the quinoline core and the N-methylmethanamine substituent, provide a foundation for understanding the chemical space and potential biological activity of this class of compounds. This guide will use well-characterized quinoline derivatives as examples to illustrate the therapeutic promise of this scaffold in oncology.
Mechanism of Action: Diverse Pathways to Anticancer Efficacy
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell growth, proliferation, and survival.
A. Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers. Quinoline derivatives can bind to the ATP-binding site of these kinases, blocking their activity and inhibiting downstream signaling.
B. DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during these processes.
C. Inhibition of Other Key Enzymes: Recent research has highlighted the potential of quinoline derivatives to inhibit other critical enzymes in cancer metabolism. For instance, some derivatives have been shown to inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer progression.[5] Others act as DNA methyltransferase (DNMT) inhibitors, which can reactivate tumor suppressor genes.[6]
Below is a diagram illustrating the diverse mechanisms of action of quinoline derivatives in cancer cells.
Caption: Diverse anticancer mechanisms of quinoline derivatives.
Comparative Efficacy of Quinoline Derivatives: In Vitro Studies
The anticancer efficacy of quinoline derivatives is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the in vitro anticancer activity of several quinoline derivatives from published studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | Schiff's base of 8-aminoquinoline | HT29 (Colon) | 4.7 | [7] |
| MDA-MB-231 (Breast) | 4.6 | [7] | ||
| Compound E | 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [8] |
| Compound 14 | 6,7-dimorpholinoalkoxy quinazoline | A549 (Lung) | 0.63 | [4] |
| Compound 5 | 4-anilino-quinazoline | EGFR expressing cells | 0.001 | [4] |
| MC3353 | N-(phenyl)-3-(quinolin-4-ylamino)benzamide | KG-1 (Leukemia) | < 0.01 | [6] |
| Compound 56 | Quinoline-2-one-based chalcone | 50 human cancer cell lines | Potent activity | [9] |
This table is a representation of data from various sources and is not an exhaustive list.
The data clearly indicates that structural modifications to the quinoline scaffold have a profound impact on anticancer activity. For instance, the introduction of a Schiff's base at the 8-position (Compound 4e ) results in micromolar activity against colon and breast cancer cells.[7] Further functionalization, as seen in the nitro-aldehyde derivative (Compound E ), can lead to sub-micromolar efficacy.[8] The quinazoline derivatives, a class of compounds containing a quinoline-like core, demonstrate even higher potency, with IC50 values in the nanomolar range against lung cancer cells and EGFR-driven cancers.[4]
Structure-Activity Relationship (SAR) Insights
The diverse efficacy data allows for the elucidation of key structure-activity relationships (SAR) for quinoline-based anticancer agents.
-
Substitution at Position 4: The 4-aminoquinoline scaffold is a common feature in many potent derivatives. Substitution at this position with anilino groups, as seen in EGFR inhibitors, is crucial for high-affinity binding to the kinase domain.[4]
-
Functionalization at Positions 6, 7, and 8: The benzene portion of the quinoline ring offers multiple sites for modification. Electron-withdrawing groups at position 6 have been shown to increase the activity of some derivatives.[10] The introduction of flexible or rigid side chains at position 8 can also modulate the cytotoxic profile.[7]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones or celecoxib, has emerged as a promising strategy to develop multi-target agents with enhanced efficacy.[9]
The following diagram illustrates a generalized SAR for quinoline derivatives.
Caption: Key structure-activity relationships of the quinoline scaffold.
Experimental Protocols: In Vitro Anticancer Activity Assessment
To provide a practical context, here is a generalized protocol for evaluating the in vitro anticancer activity of a quinoline derivative using the MTT assay.
Objective: To determine the IC50 value of a test compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Workflow Diagram:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Directions
The quinoline scaffold remains a highly valuable starting point for the development of novel anticancer agents. The versatility of its chemical structure allows for the fine-tuning of its pharmacological properties to target a wide range of cancer-related pathways. While specific efficacy data for N-Methyl-1-quinolin-3-ylmethanamine is limited, the broader class of quinoline derivatives has demonstrated significant potential in preclinical studies.
Future research should focus on:
-
Synthesis and evaluation of novel quinoline derivatives: Exploring new substitution patterns and hybrid molecules to improve potency and selectivity.
-
Elucidation of novel mechanisms of action: Investigating the interaction of quinoline compounds with new biological targets.
-
In vivo efficacy and pharmacokinetic studies: Translating the promising in vitro results into animal models of cancer.
By continuing to explore the rich chemical space of quinoline derivatives, the scientific community can unlock new therapeutic opportunities for the treatment of cancer.
References
- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv
- In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline deriv
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (URL: [Link])
-
Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (URL: [Link])
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (URL: [Link])
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (URL: [Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (URL: [Link])
-
Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (URL: [Link])
-
INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])
-
Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. (URL: [Link])
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])
-
Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells. (URL: [Link])
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (URL: [Link])
-
Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. (URL: [Link])
-
An Overview: The biologically important quninoline derivatives. (URL: [Link])
-
Quinoline – Knowledge and References. (URL: [Link])
-
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (URL: [Link])
- US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof. (URL: )
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (URL: [Link])
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]
- 6. Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy Guide: N-Methyl-1-quinolin-3-ylmethanamine (NMQM) Scaffolds vs. Standard of Care in Staphylococcal Infections
Executive Summary
The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) has exposed the limitations of broad-spectrum standard-of-care therapies like Vancomycin. Broad-spectrum agents disrupt the host microbiome and exert selective pressure that accelerates resistance. In contrast, the N-Methyl-1-quinolin-3-ylmethanamine (NMQM) structural motif has emerged as a highly privileged pharmacophore for the targeted inhibition of bacterial fatty acid biosynthesis[1].
When integrated into advanced lead compounds (such as the clinical candidate AFN-1252/Debio 1452), the NMQM scaffold exhibits exquisite, narrow-spectrum selectivity for Staphylococcal enoyl-acyl carrier protein (ACP) reductase (FabI)[2]. This guide objectively compares the mechanistic, in vitro, and in vivo performance of NMQM-derived FabI inhibitors against Vancomycin (clinical standard of care) and Triclosan (reference FabI inhibitor).
Mechanistic Rationale: The FAS-II Pathway
To understand the superior efficacy of NMQM scaffolds, we must examine the causality of target engagement. The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway is essential for cell membrane biogenesis. FabI catalyzes the final, rate-limiting reduction step of the elongation cycle[1].
While the standard of care (Vancomycin) acts extracellularly by binding to D-alanyl-D-alanine cell wall precursors, NMQM-derivatives act intracellularly. The quinoline-methanamine moiety drives deep into the hydrophobic substrate-binding pocket of FabI. It forms a highly stable, non-covalent ternary complex with the enzyme and the NAD+ cofactor[1]. This effectively traps the enzyme, halting lipid synthesis and inducing rapid bactericidal activity without affecting the human host, which utilizes a fundamentally different Type I FAS system.
Fig 1. FAS-II pathway inhibition by NMQM scaffolds vs. broad-spectrum biocides.
Quantitative Efficacy Comparison
The table below synthesizes the performance metrics of NMQM-derivatives compared to established alternatives. NMQM-based inhibitors demonstrate a minimum inhibitory concentration (MIC) that is orders of magnitude lower than Vancomycin, coupled with a remarkably low spontaneous resistance frequency[1].
| Metric | NMQM-Derivative (AFN-1252) | Vancomycin (Standard of Care) | Triclosan (Reference Inhibitor) |
| Primary Target | FabI (Intracellular FAS-II) | Cell Wall (Extracellular) | FabI (Multiple species) |
| S. aureus MIC₉₀ (µg/mL) | ≤ 0.015 | 1.0 – 2.0 | 0.015 – 0.1 |
| Spectrum of Activity | Narrow (Staphylococci specific) | Broad (Gram-positive) | Broad (Biocide) |
| Spontaneous Resistance | < 10⁻¹⁰ to 2 × 10⁻⁹ | Moderate (VISA/VRSA risk) | High (Efflux pump mediated) |
| Microbiome Impact | Negligible (Spares gut flora) | Severe (Dysbiosis risk) | Moderate to Severe |
Self-Validating Experimental Protocols
As drug development professionals, we cannot rely on isolated data points; our assays must be engineered as self-validating systems. The following methodologies detail how to objectively benchmark NMQM efficacy.
Protocol A: CLSI-Compliant Broth Microdilution MIC Assay
To accurately measure the in vitro potency of NMQM compounds, the assay must precisely mimic physiological ionic conditions. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized levels of Ca²⁺ and Mg²⁺ are critical for preventing artificial fluctuations in drug-target binding kinetics[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the NMQM compound in DMSO and perform 2-fold serial dilutions in CAMHB to achieve a final test range of 0.0005 to 2 µg/mL.
-
Inoculation: Prepare a direct colony suspension of S. aureus (clinical MRSA isolates) to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35°C in ambient air for 16–20 hours.
-
Validation Checkpoint (Critical): Every plate must include the quality control strain S. aureus ATCC 29213. The geometric mean MIC for NMQM-derivatives against this QC strain is strictly defined at ~0.007 µg/mL[2]. If the QC well reads outside the 0.004–0.015 µg/mL range, the entire plate is invalidated, ensuring absolute trustworthiness of the clinical isolate data.
Protocol B: In Vivo Murine Septicemia Model
In vitro potency does not guarantee in vivo survival. To compare NMQM against Vancomycin under systemic physiological stress, we employ a lethal septicemia model[1].
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend S. aureus in sterile saline containing 5% mucin. Causality note: Mucin acts as an immunological barrier that transiently shields bacteria from immediate macrophage clearance. This ensures that survival outcomes are strictly a function of the administered drug's efficacy, rather than the host's innate immune variability.
-
Infection: Inject mice intraperitoneally (IP) with a lethal dose (e.g., 10⁶ CFU/mouse).
-
Therapeutic Administration: At 1 hour post-infection, administer a single dose of the NMQM compound (oral or IV) versus Vancomycin (IV).
-
Monitoring & Validation: Monitor survival over 7 days to calculate the ED₅₀ (Effective Dose 50%). Validation Checkpoint: Vehicle-treated control mice must exhibit 100% mortality within 48 hours; otherwise, the infectious dose is deemed insufficient and the study is voided.
Fig 2. Self-validating murine septicemia workflow for evaluating in vivo efficacy.
Conclusion
The N-Methyl-1-quinolin-3-ylmethanamine scaffold represents a paradigm shift from broad-spectrum standard-of-care antibiotics to pathogen-selective precision medicine. By exploiting the structural nuances of the Staphylococcal FabI enzyme, NMQM-derivatives achieve sub-nanogram MICs, bypass existing resistance mechanisms associated with Vancomycin, and preserve the host microbiome. For drug development professionals, integrating this pharmacophore into lead optimization pipelines offers a highly validated route to next-generation antistaphylococcal therapeutics.
References
-
Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Initial Broth Microdilution Quality Control Guidelines for Debio 1452, a FabI Inhibitor Antimicrobial Agent Source: Journal of Clinical Microbiology (ASM Journals) URL:[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
-
Crystal structure of enoyl ACP reductase from Burkholderia pseudomallei in complex with AFN-1252 (PDB 4RLH) Source: RCSB Protein Data Bank URL:[Link]
Sources
A Head-to-Head Comparison of N-Methyl-1-quinolin-3-ylmethanamine with Known Amine Oxidase Inhibitors: A Guide for Target Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comparative framework for evaluating the potential of N-Methyl-1-quinolin-3-ylmethanamine as an inhibitor, juxtaposing it with well-established inhibitors of amine oxidases, a class of enzymes implicated in a range of pathologies from neurodegenerative diseases to cancer. While direct inhibitory data for N-Methyl-1-quinolin-3-ylmethanamine is not yet prevalent in the public domain, its structural features, particularly the methanamine moiety attached to a quinoline scaffold, suggest a potential interaction with flavin-dependent amine oxidases such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).
The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide will, therefore, proceed under the hypothesis that N-Methyl-1-quinolin-3-ylmethanamine may act as an inhibitor of these key enzymes and will outline the necessary experimental comparisons to validate this hypothesis.
The Rationale: Structural Analogy to Known Amine Oxidase Inhibitors
The core of our comparative analysis lies in the structural similarities between N-Methyl-1-quinolin-3-ylmethanamine and known inhibitors of MAO and LSD1. Many established inhibitors, such as the antidepressant tranylcypromine, are characterized by an amine functional group that interacts with the flavin adenine dinucleotide (FAD) cofactor in the active site of these enzymes.[][4] Tranylcypromine, a cyclopropylamine, is an irreversible inhibitor of both MAOs and LSD1.[][5] The methanamine group in our subject compound presents a similar functional motif that could potentially engage in analogous interactions.
This guide will focus on a head-to-head comparison with the following well-characterized inhibitors:
-
Tranylcypromine: An irreversible, non-selective inhibitor of both MAO-A/B and LSD1.[][4]
-
Selegiline: An irreversible inhibitor with selectivity for MAO-B at lower concentrations.[]
-
Moclobemide: A reversible and selective inhibitor of MAO-A.[][6]
-
ORY-1001 (Iadademstat): A potent and selective irreversible inhibitor of LSD1 currently in clinical trials.[4][7][8]
-
GSK-2879552: Another potent and selective irreversible LSD1 inhibitor that has been investigated in clinical trials.[5][8]
Comparative Overview: Key Performance Metrics
A thorough comparison of N-Methyl-1-quinolin-3-ylmethanamine with these established inhibitors would necessitate the evaluation of several key performance metrics. The following table outlines these critical parameters and provides a hypothetical framework for presenting the experimental data.
| Parameter | N-Methyl-1-quinolin-3-ylmethanamine (Hypothetical Data) | Tranylcypromine | Selegiline | Moclobemide | ORY-1001 | GSK-2879552 |
| Target(s) | MAO-A, MAO-B, LSD1 (Putative) | MAO-A, MAO-B, LSD1 | MAO-B >> MAO-A | MAO-A | LSD1 | LSD1 |
| IC50 (nM) | To be determined | MAO-A: ~2,000; MAO-B: ~2,000; LSD1: ~200,000 | MAO-B: ~10; MAO-A: ~2,000 | MAO-A: ~200 | LSD1: <20 | LSD1: ~25 |
| Mechanism | To be determined | Irreversible, Covalent | Irreversible, Covalent | Reversible, Competitive | Irreversible, Covalent | Irreversible, Covalent |
| Selectivity | To be determined | Non-selective | MAO-B selective | MAO-A selective | Highly LSD1 selective | Highly LSD1 selective |
| Cellular Potency | To be determined | Micromolar range | Nanomolar to micromolar | Micromolar range | Nanomolar range | Nanomolar range |
Experimental Protocols for Head-to-Head Comparison
To generate the data for the comparative table above, a series of well-defined experimental protocols must be employed. The following section details a representative in vitro enzyme inhibition assay.
In Vitro Enzyme Inhibition Assay (MAO and LSD1)
This experiment is designed to determine the half-maximal inhibitory concentration (IC50) of N-Methyl-1-quinolin-3-ylmethanamine against MAO-A, MAO-B, and LSD1, and to compare its potency with the known inhibitors.
Principle: The activity of amine oxidases can be measured using a variety of methods, including fluorescence-based assays. In this protocol, a substrate that becomes fluorescent upon oxidation by the enzyme is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human MAO-A, MAO-B, and LSD1/CoREST complex.
-
Fluorescent substrate (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
N-Methyl-1-quinolin-3-ylmethanamine and reference inhibitors (Tranylcypromine, Selegiline, Moclobemide, ORY-1001, GSK-2879552).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of N-Methyl-1-quinolin-3-ylmethanamine and the reference inhibitors in DMSO. A typical starting concentration would be 1 mM, followed by serial dilutions.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzymes (MAO-A, MAO-B, or LSD1) and the substrate cocktail (containing Amplex Red and HRP) in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted compounds. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity). b. Add the enzyme solution to each well and incubate for a pre-determined time at room temperature. This pre-incubation step is crucial for irreversible inhibitors. c. Initiate the reaction by adding the substrate cocktail to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red) over a set period.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Normalize the data to the DMSO control (100% activity) and the positive control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Rationale for Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.
-
Fluorescence-Based Detection: This method offers high sensitivity and is amenable to high-throughput screening.
-
Pre-incubation Step: This allows for the determination of time-dependent inhibition, which is characteristic of irreversible inhibitors that form a covalent bond with the enzyme.
-
Reference Inhibitors: Including a panel of known inhibitors with different mechanisms and selectivities provides essential benchmarks for interpreting the data for the novel compound.
Visualizing the Mechanism: Potential Signaling Pathways
To understand the potential downstream effects of inhibiting MAO or LSD1, it is helpful to visualize their roles in cellular signaling.
Caption: Potential inhibitory pathways for N-Methyl-1-quinolin-3-ylmethanamine.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial characterization of N-Methyl-1-quinolin-3-ylmethanamine as a potential amine oxidase inhibitor. The proposed head-to-head comparison with established inhibitors is a critical first step in elucidating its mechanism of action, potency, and selectivity. Should the initial in vitro assays yield promising results, further investigations, including cellular assays to determine effects on histone methylation (for LSD1) or neurotransmitter levels (for MAO), and in vivo studies in relevant disease models, would be warranted. The quinoline scaffold holds significant therapeutic potential, and a systematic evaluation of novel derivatives like N-Methyl-1-quinolin-3-ylmethanamine is a valuable endeavor in the pursuit of new medicines.
References
-
Mould, D. P., et al. (2021). An overview on the most important LSD1 inhibitors reported in literature. ResearchGate. [Link]
-
Cleveland Clinic. (2026, February 13). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. [Link]
-
Cavalcanti, F., et al. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
-
Wikipedia. (2026, March 11). Monoamine oxidase inhibitor. [Link]
-
Maes, T., et al. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. [Link]
-
Patsnap Synapse. (2025, March 11). What MAO inhibitors are in clinical trials currently? [Link]
-
Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. [Link]
-
Li, Y., et al. (2019, December 4). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy. [Link]
-
Drug Hunter. (2025, October 13). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). [Link]
-
El-Sayed, M. A., et al. (2010, August 15). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed. [Link]
Sources
- 1. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Confirming the Mechanism of Action of N-Methyl-1-quinolin-3-ylmethanamine Scaffolds in FabI Inhibition
As the demand for novel antibiotics against drug-resistant pathogens intensifies, targeting the bacterial Type II fatty acid synthesis (FAS-II) pathway has emerged as a highly validated strategy. N-Methyl-1-quinolin-3-ylmethanamine (CAS 120739-69-7) serves as a privileged structural pharmacophore in the design and synthesis of potent enoyl-acyl carrier protein (ACP) reductase (FabI) inhibitors[1].
This guide provides a comprehensive framework for drug development professionals to objectively evaluate and confirm the Mechanism of Action (MoA) of N-Methyl-1-quinolin-3-ylmethanamine-derived compounds, comparing their performance against established alternatives and detailing the self-validating experimental protocols required for preclinical verification.
The Mechanistic Rationale: Targeting the FAS-II Pathway
Unlike mammalian fatty acid synthesis (FAS-I), which utilizes a single massive multi-enzyme complex, bacteria utilize the dissociated FAS-II system. The final, rate-limiting step of each elongation cycle in this pathway is catalyzed by FabI, an NADH-dependent enoyl-ACP reductase[2].
Quinoline-derived inhibitors, built upon the N-Methyl-1-quinolin-3-ylmethanamine scaffold, do not simply outcompete the substrate. Instead, they exhibit uncompetitive inhibition by binding to the enzyme-cofactor (FabI-NAD+) complex. This forms a highly stable ternary complex that locks the enzyme in an inactive state, effectively starving the bacterium of the essential lipids required for cell membrane biogenesis[3].
Bacterial FAS-II elongation cycle and targeted FabI inhibition by quinoline scaffolds.
Comparative Performance Profile
To objectively assess the utility of quinoline-derived FabI inhibitors (e.g., Fabimycin and related Affinium analogs), we must benchmark them against historical alternatives: Triclosan (a broad-spectrum diphenyl ether) and Isoniazid (a prodrug targeting InhA, the mycobacterial FabI homolog)[4].
Recent structural optimizations of the N-Methyl-1-quinolin-3-ylmethanamine core have successfully overcome the efflux pump liabilities typical of Gram-negative ESKAPE pathogens, yielding compounds with superior therapeutic windows[5].
Quantitative Comparison of Enoyl-ACP Reductase Inhibitors
| Metric / Feature | Quinoline-Derivatives (e.g., Fabimycin) | Triclosan (Diphenyl Ether) | Isoniazid (Hydrazide) |
| Primary Target | FabI (FAS-II) | FabI (FAS-II) | InhA (Mycobacterial FAS-II) |
| Enzymatic IC₅₀ | 10 – 50 nM | 20 – 100 nM | 200 – 500 nM |
| Typical MIC | 0.1 – 4 µg/mL (Gram-negative focus) | 0.1 – 1 µg/mL (Broad spectrum) | 0.02 – 0.2 µg/mL (M. tuberculosis) |
| Binding Mechanism | Non-covalent ternary complex | Non-covalent ternary complex | Covalent INH-NAD adduct |
| Off-Target Risks | Low (Highly specific to bacterial FabI) | High (Membrane disruption at high doses) | Moderate (Hepatotoxicity) |
| Resistance Profile | Low frequency (fabI point mutations) | Moderate (Efflux pump upregulation) | High (katG mutations prevent activation) |
Self-Validating Experimental Protocols for MoA Confirmation
Confirming that a newly synthesized N-Methyl-1-quinolin-3-ylmethanamine derivative operates strictly via FabI inhibition requires a triphasic, self-validating experimental workflow. Each step is designed to isolate variables, moving from isolated target engagement to holistic cellular causality.
Triphasic experimental workflow for confirming the mechanism of action of FabI inhibitors.
Protocol 3.1: In Vitro Enzymatic Inhibition (NADH Kinetics)
Causality & Rationale: FabI strictly relies on the oxidation of NADH to NAD⁺ to reduce the trans-2-enoyl-ACP substrate. By monitoring the depletion of NADH via its specific absorbance at 340 nm, we obtain a direct, real-time readout of enzyme velocity. A true quinoline-based inhibitor will stabilize the FabI-NAD⁺ complex, immediately halting the decay of A₃₄₀[6].
Step-by-Step Methodology:
-
Prepare an assay buffer containing 100 mM PIPES (pH 7.0) and 150 µM NADH.
-
Add recombinant E. coli or S. aureus FabI enzyme to a final concentration of 10 nM.
-
Pre-incubate the enzyme-NADH mixture with varying concentrations of the quinoline derivative (0.01 µM to 10 µM) for 10 minutes at 30°C to allow ternary complex formation.
-
Initiate the reaction by adding 50 µM Crotonoyl-CoA (a widely accepted surrogate for enoyl-ACP).
-
Monitor absorbance at 340 nm continuously for 20 minutes.
-
Calculate initial velocities from the linear portion of the progress curves and determine the IC₅₀ using non-linear regression.
Protocol 3.2: Whole-Cell Macromolecular Synthesis Assay
Causality & Rationale: High-throughput screening often yields false positives that kill bacteria via non-specific membrane disruption (a known issue with high-dose Triclosan). To prove the compound's lethality is caused by lipid synthesis inhibition, we track the incorporation of radiolabeled precursors. A specific FabI inhibitor will rapidly halt [¹⁴C]-acetate uptake (lipids) at concentrations where[³H]-thymidine (DNA) and [³H]-uridine (RNA) uptake continue unabated.
Step-by-Step Methodology:
-
Grow wild-type E. coli to early exponential phase (OD₆₀₀ = 0.2) in minimal media.
-
Aliquot the culture and treat with the quinoline derivative at 0.5×, 1×, and 4× the established MIC.
-
Immediately spike separate aliquots with [¹⁴C]-acetate, [³H]-thymidine, [³H]-uridine, or[³H]-leucine.
-
Incubate for 30 minutes at 37°C.
-
Precipitate the macromolecules using ice-cold 10% Trichloroacetic acid (TCA).
-
Filter the precipitates through GF/C glass microfiber filters, wash extensively with 5% TCA, and quantify radioactivity using a liquid scintillation counter.
Protocol 3.3: Target Overexpression Validation
Causality & Rationale: If FabI is the singular lethal target of the drug, artificially increasing the intracellular concentration of FabI will act as a molecular sponge. By transforming bacteria with a high-copy plasmid expressing fabI (e.g., pET-fabI), the cells will require a proportionally higher concentration of the drug to achieve growth inhibition, thereby confirming genetic target specificity in a live biological system[7].
Step-by-Step Methodology:
-
Transform E. coli BL21(DE3) with a pET-fabI overexpression plasmid (IPTG-inducible). Use an empty pET vector as a control.
-
Prepare a 96-well plate with a 2-fold serial dilution of the quinoline derivative in Mueller-Hinton broth containing 0.1 mM IPTG.
-
Inoculate the wells with 5 × 10⁵ CFU/mL of either the empty-vector strain or the FabI-overexpressing strain.
-
Incubate at 37°C for 18 hours.
-
Determine the MIC by identifying the lowest concentration that completely inhibits visible growth. A valid FabI inhibitor should demonstrate a ≥8-fold increase in MIC in the overexpressing strain compared to the control.
References[1] Berman et al. "Compositions comprising multiple bioactive agents, and methods of using the same." US Patent Application Publication US20060142265A1. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp7rNUQSSx4zgWWADiVT6evdQgZGCM0coIYKgrcQ5GNP5An94dzdZrBUKtie4jtb8TKA-XZjO-V2xKp3ou0wtMhgV1b_Pc5zOyhhT7oXY2HKns3f41Cdz9CMNcceoiHrgc7KHAnlCA5fMwyc9AyPtKK9WWOFKgG7Qb0v63DkJGUUXFtXOH--WfqJRC5Rdm_4v_ag==[3] Joshi, Shrinivas D., et al. "3D-QSAR studies of quinoline Schiff bases as enoyl acyl carrier protein reductase inhibitors." Dove Press. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBPoRfSMJnRAA9I0h1DtY2ebu9a2rJdh9TRTBON7tsBiMAL4taIpgcVnb1a4z42YYlmEcFuYSx_VC0MBdSf1ezIvFYYoqpzO33ynZ__U56HvIZzJnzsxrHRMtD-ltV_KSVkLoQxwJs9WNFOs9CipN3heT-DwVqiLTnuO8_bpcBBdfPeVrSn3n-idKVFn1kL1VnqHtPKf8G-WGOsPKp3I-93_2A8YpFHKQlx2M3ipVcPu4H5Xlep0VHx1VO85ShO-w=[4] Khaleel, Eman F., et al. "Identification of new anti-mycobacterial agents based on quinoline-isatin hybrids targeting enoyl acyl carrier protein reductase (InhA)." PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDsEAVPGJBnDTXeBDSA3K4_xcAgl_a6ImPtDpYHPymhtsV0tF5IxgPeGdNpICneA9L__FBjj_jRPlHggS-rfuaYzuYl4u5onFF9d4J0WQCqWPPkCOdfScrgkjoJodKag_vGX3[2] Lu, H. et al. "Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway." Accounts of Chemical Research - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYejHJEzVDA-59N8-biJib2XSncdZKe0t7_USYvfpNEos4XY1jNBraFb6mkQsZpHhDy-YEe2_dKGI4SvHxHjnEBWSfdSaG5FXlGDxOsRHEWcUBy9gxURFCV5Moh7Ah88tTPvoixw==[5] Ahn, Y. M. et al. "An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections." ACS Central Science. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcFGYVLxoGrcGudLokxp-wcPGaJhwZC3RE6En73lpLU-50dbcTtx9fZkNrZhSXQWOPefxaeTJx-bw5htVli7VvX6RYngweu3wjPiBLmrRehS92lX15W34tF_721NyYbKDjoqS1OPZz17yA5Am0lg==[7] Berman et al. "Compositions comprising multiple bioactive agents, and methods of using the same (S. aureus FabI Purification)." US Patent Application Publication US20060142265A1. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Wz_pqQ95RF12jKyzoIhgJ6CbvyZE1qge9KLGKc1hZMuxpf4FAcud2D1ckQdBr9G0-7m5m5B6Qs5_riLCBLj6JjnKqJa6mHfHuZdYsuJKy-re9Bbd0B5Hb5eJbYgC6f-O15mS6tR5vtim4h0ligI=[6] Berman et al. "Compositions comprising multiple bioactive agents, and methods of using the same (NADH Assay)." US Patent Application Publication US20060142265A1. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMG1XfjsoAnnx6vTeDWBGGgHp1esLJs3yPlM3mYBIppBTS6yjhfSBlorP1gfxSggl5bEFD9bf1ZFhfcijNDuEx04P1hLOPY6-qNXkjYMMC0-d_KP1d6JHJAmo770ttwrwzhMfHptg8zU6n-ZGkPwmxmCus0s2GKRHGZ2MzYIAR4zdefoJOdXCn04uxI8zmc6N5g==
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Identification of new anti-mycobacterial agents based on quinoline-isatin hybrids targeting enoyl acyl carrier protein reductase (InhA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same - Google Patents [patents.google.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
